3-Methylsalicylic Acid
Description
This compound has been reported in Osmanthus fragrans, Stocksia brahuica, and other organisms with data available.
Hydroxytoluic Acid is a long-acting salicylate derivative with antilipidemic properties. Hydroxytoluic acid has been shown to lower plasma free fatty acid and cholesterol levels.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXTWFYRGOBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9038686 | |
| Record name | 2-Hydroxy-3-methylbenzoic acid | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |
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| Record name | 3-Methylsalicylic acid | |
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Vapor Pressure |
0.0000514 [mmHg] | |
| Record name | 3-Methylsalicylic acid | |
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CAS No. |
83-40-9 | |
| Record name | 3-Methylsalicylic acid | |
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| Record name | Hydroxytoluic acid [INN:BAN] | |
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| Record name | 2-Hydroxy-3-methylbenzoic acid | |
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| Record name | Hydroxytoluic acid | |
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| Record name | HYDROXYTOLUIC ACID | |
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| Record name | 3-Cresotinic acid | |
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Foundational & Exploratory
3-Methylsalicylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid, also known as 2-hydroxy-3-methylbenzoic acid or o-cresotic acid, is an aromatic organic compound with significant potential in various scientific and pharmaceutical applications. As a derivative of salicylic acid, it shares some of its well-known biological activities but also possesses unique properties that make it a subject of interest for researchers in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a white solid organic compound.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a methyl group at positions 1, 2, and 3, respectively. The presence of both a carboxylic acid and a phenol functional group dictates its chemical reactivity and physical properties.[1]
Structure
-
IUPAC Name: 2-Hydroxy-3-methylbenzoic acid[1]
-
Synonyms: this compound, o-Cresotic acid, 2,3-Cresotic acid[1]
-
Chemical Formula: C₈H₈O₃[1]
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Molecular Weight: 152.15 g/mol
-
CAS Number: 83-40-9[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Physical State | White solid | [1] |
| Melting Point | 163-165 °C | |
| Solubility | Soluble in basic water and polar organic solvents. Soluble in methanol (5%). | [1] |
| pKa | Not explicitly found for this compound, but as a derivative of salicylic acid (pKa ~2.97), a similar acidic strength is expected. | |
| Appearance | White to slightly reddish crystalline solid. |
Experimental Protocols
Synthesis: Kolbe-Schmitt Reaction
This compound is typically synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenoxide.[2] In this case, the starting material is o-cresol.
Methodology:
-
Formation of Sodium o-cresolate: o-Cresol is reacted with a strong base, such as sodium hydroxide, to form sodium o-cresolate. This reaction is typically carried out in a dry, inert atmosphere to prevent side reactions.
-
Carboxylation: The resulting sodium o-cresolate is then subjected to carboxylation by heating under a high pressure of carbon dioxide. Typical reaction conditions involve temperatures ranging from 125-150°C and pressures of 5-7 atmospheres.[2]
-
Acidification: The reaction mixture, containing the sodium salt of this compound, is then cooled and acidified with a strong mineral acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of this compound.
-
Isolation and Purification: The crude this compound is collected by filtration, washed with cold water to remove any remaining salts and acid, and then purified by recrystallization.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. For this compound, water can be used as a suitable solvent.
Methodology:
-
Dissolution: The crude this compound is dissolved in a minimum amount of hot water (near boiling) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask should be left undisturbed to allow for the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Collection of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: The crystals are dried in a desiccator or a low-temperature oven to remove any residual solvent.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Acquisition Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Techniques: Standard ¹H and ¹³C NMR spectra should be acquired. 2D techniques such as COSY and HSQC can be used for more detailed structural elucidation.
-
¹H NMR: A typical experiment would involve a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3] The mixture should be a fine, homogeneous powder.
-
Place a portion of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Analysis:
-
Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Characteristic peaks for the hydroxyl (-OH) group (broad band around 3000-3500 cm⁻¹), the carboxylic acid C=O stretch (around 1650-1700 cm⁻¹), and aromatic C-H and C=C stretches should be observed.
Experimental Setup (General):
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of such compounds, typically in negative ion mode to deprotonate the acidic protons.[5]
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired resolution and accuracy.
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Signaling Pathways and Biological Activity
While this compound is a derivative of the well-known plant signaling molecule, salicylic acid, its direct role in specific intracellular signaling cascades is not as extensively documented. However, it has been shown to possess distinct biological activities.
Fibrinolytic Activity
This compound has been reported to exhibit fibrinolytic activity, meaning it can aid in the dissolution of blood clots.[6] The mechanism is believed to involve the activation of the fibrinolytic system.
References
An In-depth Technical Guide to 3-Methylsalicylic Acid (CAS 83-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylsalicylic acid (CAS 83-40-9), a versatile aromatic organic compound. It details its chemical and physical properties, synthesis via the Kolbe-Schmitt reaction, and purification by recrystallization. The guide presents a thorough analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it explores the compound's biological activities, focusing on its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its role in plant defense signaling pathways. Detailed experimental protocols for synthesis, purification, and biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as 2-Hydroxy-3-methylbenzoic acid or o-Cresotic acid, is a white solid organic compound. It is soluble in basic water and polar organic solvents.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83-40-9 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Melting Point | 165.5 °C | [1] |
| Appearance | White solid | [1] |
| Synonyms | 2-Hydroxy-3-methylbenzoic acid, o-Cresotic acid, 2,3-Cresotic acid | [1] |
Synthesis and Purification
Synthesis via Kolbe-Schmitt Reaction
This compound is commercially produced through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium o-cresolate.[1]
The reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide, followed by protonation to yield the carboxylic acid.
References
Discovery and history of 3-Methylsalicylic acid
An In-depth Technical Guide to 3-Methylsalicylic Acid: Discovery, Synthesis, and Applications
Introduction
This compound, also known by its systematic name 2-Hydroxy-3-methylbenzoic acid or as o-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃.[1][2] It is a white, crystalline solid that serves as a significant intermediate in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals.[3][4] Structurally, it is a derivative of salicylic acid with a methyl group substituted at the 3-position on the benzene ring.[5] This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and biological significance of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
While the precise date and discoverer of this compound are not as clearly documented as for its parent compound, salicylic acid, its synthesis history is intrinsically linked to the development of carboxylation reactions in the mid-19th century. The most prominent method for its production, the Kolbe-Schmitt reaction, was developed and refined during this era, enabling the synthesis of various hydroxybenzoic acids from phenols. This methodology remains the cornerstone of industrial production for this compound.[3]
Physicochemical and Spectroscopic Data
This compound is a white to slightly reddish crystalline solid.[5] It is soluble in polar organic solvents like methanol and in basic water.[1][6] Its key properties are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 83-40-9 | [1][2][6] |
| Molecular Formula | C₈H₈O₃ | [2][5][6] |
| Molecular Weight | 152.15 g/mol | [2][6][7] |
| Melting Point | 163-169 °C | [2][6][8] |
| Appearance | White to pale pink/light orange powder/crystal | [2][5][8] |
| Purity | ≥ 96.0% (Assay/GC) | [6][8] |
| Solubility | Water: 1.5 g/L (20 °C); Methanol: Soluble 5% | [5][6] |
| pKa | 2.99 (at 25 °C) | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Shifts / Peaks | References |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 15.81, 7.595, 7.064, 6.546, 2.112 | [9] |
| ¹³C NMR | Spectral data available | [10] |
| IR (nujol mull) | Spectral data available | [9] |
| Mass Spectrometry (MS) | 340 spectra available in mzCloud database | [11] |
| InChI Key | WHSXTWFYRGOBGO-UHFFFAOYSA-N | [1][6][10] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound is achieved via the Kolbe-Schmitt reaction.[1][3] This method involves the carboxylation of o-cresol. Other synthesis strategies, such as directed ortho-lithiation and halogen-metal exchange, have also been explored for producing substituted salicylic acids.[12]
Kolbe-Schmitt Synthesis (Gas-Solid Phase Method)
This is the most traditional and widely used method for producing this compound.[3] The process involves three main steps: the formation of sodium o-cresolate, the carboxylation of this salt, and finally, acidification to yield the final product.
Experimental Protocol:
-
Formation of Sodium o-Cresolate:
-
React solid o-cresol with a stoichiometric amount of sodium hydroxide in a suitable reactor.
-
The reaction is typically carried out in the absence of a solvent. The removal of water is critical, as its presence can negatively impact the yield of the subsequent carboxylation step.[3]
-
-
Carboxylation:
-
The dried sodium o-cresolate powder is transferred to a high-pressure reactor (autoclave).
-
The reactor is heated to a temperature of 398–448 K (125–175 °C).[3]
-
Pressurize the reactor with carbon dioxide (CO₂) to 0.5–1.5 MPa.[3]
-
Maintain these conditions with constant agitation for 5–7 hours to allow the carboxylation reaction to proceed, forming sodium 3-methylsalicylate.[3]
-
-
Acidification and Isolation:
-
After the reaction is complete, cool the reactor and release the pressure.
-
Dissolve the resulting sodium 3-methylsalicylate salt in water.
-
Acidify the aqueous solution with a strong mineral acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic, leading to the precipitation of this compound.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Dry the purified product. Recrystallization from a suitable solvent like dichloroethane can be performed for higher purity.[13]
-
Below is a diagram illustrating the workflow for the Kolbe-Schmitt synthesis of this compound.
Biological Activity and Applications
This compound is not only a crucial chemical intermediate but also exhibits notable biological activities. It is recognized for its fibrinolytic activity in human plasma, where it functions by activating the body's fibrinolytic system.[5][14] Additionally, it has been described as a long-acting salicylate derivative with antilipidemic properties, capable of lowering plasma free fatty acids and cholesterol.[5][15]
Its primary applications stem from its role as a versatile precursor in organic synthesis.[4]
-
Dye Industry: It is a key intermediate in the manufacturing of various dyes, including azo and triphenylmethane dyes.[3][4]
-
Pharmaceuticals: The compound serves as a building block for more complex pharmaceutical agents.[2] For instance, it has been used in the synthesis of hydroxymethylmexiletine, a major metabolite of the antiarrhythmic drug mexiletine.[16]
-
Agrochemicals: It is utilized in the production of various agrochemicals.[2]
-
Research: In plant biology, derivatives of salicylic acid are studied for their role in inducing systemic acquired resistance (SAR), a plant's defense mechanism against pathogens.[13]
The diagram below illustrates the relationships between this compound and its primary application areas.
Conclusion
This compound is a compound of significant industrial and research interest. Its history is rooted in the foundational developments of organic synthesis, with the Kolbe-Schmitt reaction remaining a robust and relevant method for its production. The quantitative data presented provides a clear summary of its key characteristics for laboratory and industrial use. With applications spanning from the creation of vibrant dyes to its role as a precursor for life-saving pharmaceuticals, and its inherent biological activities, this compound will continue to be a focal point for professionals in chemical synthesis and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-甲基水杨酸 96.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. scbt.com [scbt.com]
- 8. This compound 83-40-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound SODIUM SALT(32768-20-0) IR Spectrum [m.chemicalbook.com]
- 10. This compound(83-40-9) 1H NMR spectrum [chemicalbook.com]
- 11. mzCloud – 3 Methylsalicylic acid [mzcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | COX | TargetMol [targetmol.com]
- 16. This compound 96.0 83-40-9 [sigmaaldrich.com]
Spectroscopic Profile of 3-Methylsalicylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsalicylic acid (CAS No. 83-40-9), a significant derivative of salicylic acid with applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
¹H NMR (Proton NMR) Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Description |
| 12.4 | Singlet, 1H (Carboxylic Acid, -COOH) |
| 7.666 | Doublet, 1H (Aromatic) |
| 7.388 | Triplet, 1H (Aromatic) |
| 6.832 | Doublet, 1H (Aromatic) |
| 2.202 | Singlet, 3H (Methyl, -CH₃) |
¹³C NMR (Carbon-13 NMR) Data
-
~170-175 ppm: Carboxylic acid carbon (-COOH)
-
~160 ppm: Phenolic carbon (C-OH)
-
~110-140 ppm: Aromatic carbons
-
~15-20 ppm: Methyl carbon (-CH₃)
IR (Infrared) Spectroscopy Data
Sample Preparation: KBr Pellet
While a specific peak-by-peak list for this compound is not provided in the search results, the characteristic absorption bands for a closely related compound, salicylic acid, are presented below and are expected to be very similar for this compound.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3233 | O-H (Phenol) | Stretching |
| 2999-2831 | C-H (Aromatic and Methyl) | Stretching |
| ~1670 | C=O (Carboxylic Acid) | Asymmetric Stretching |
| 1662-1683 | C=O (Carboxylic Acid) | Asymmetric Stretching |
| 1558-1612 | C=C (Aromatic) | Stretching |
| ~1380 | C=O (Carboxylic Acid) | Symmetric Stretching |
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)
The mass spectrum of this compound shows a prominent molecular ion peak, confirming its molecular weight. The fragmentation pattern provides structural information.
| m/z | Relative Intensity (%) |
| 153.0 | 6.1 |
| 152.0 (M⁺) | 67.6 |
| 135.0 | 11.3 |
| 134.0 | 100.0 |
| 133.0 | 4.4 |
| 107.0 | 8.9 |
| 106.0 | 96.2 |
| 105.0 | 25.8 |
| 78.0 | 26.8 |
| 77.0 | 20.5 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (¹H and ¹³C NMR):
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
For ¹³C NMR, a higher concentration (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix.
-
A portion of the mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
-
The resulting KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Measurement: A background spectrum of a pure KBr pellet (or empty beam path) is recorded first. Then, the spectrum of the sample pellet is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI):
-
A small amount of the solid this compound sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.
-
The sample is heated to induce vaporization into the gas phase.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.
-
Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
3-Methylsalicylic acid as a natural product
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule at the Interface of Natural and Synthetic Chemistry
3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃. It is a derivative of salicylic acid, featuring a methyl group at the 3-position of the benzene ring. While some commercial suppliers classify this compound under the "Natural Products" category, concrete scientific evidence detailing its isolation from a specific natural source or a dedicated biosynthetic pathway is notably scarce in the current literature. One source refers to it as a "bacterial xenobiotic metabolite," suggesting it may be a product of microbial transformation of foreign compounds rather than a primary or secondary metabolite.
Given the limited evidence for its natural occurrence, this guide will focus on the well-documented synthetic production, physicochemical properties, and biological activities of this compound, providing a comprehensive resource for researchers and drug development professionals.
Chemical Synthesis: The Kolbe-Schmitt Reaction
The primary industrial synthesis of this compound is achieved through the Kolbe-Schmitt reaction, a carboxylation process that utilizes o-cresol as the starting material.[1] The reaction involves the carboxylation of sodium o-cresolate under pressure and heat, followed by acidification to yield the final product.
Reaction Pathway
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction. Optimal conditions, such as temperature, pressure, and reaction time, may vary and should be optimized for specific laboratory or industrial settings.
Materials:
-
o-Cresol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Anhydrous solvent (e.g., toluene or xylene, optional for slurry-based reactions)
-
High-pressure reactor (autoclave)
Procedure:
-
Preparation of Sodium o-cresolate:
-
In a suitable reaction vessel, dissolve o-cresol in a minimal amount of a suitable solvent or use it neat.
-
Slowly add a stoichiometric amount of sodium hydroxide while stirring. The reaction is exothermic and will form sodium o-cresolate.
-
The resulting sodium o-cresolate is then thoroughly dried, as the presence of water can significantly reduce the yield of the carboxylation reaction.
-
-
Carboxylation:
-
Transfer the dry sodium o-cresolate to a high-pressure autoclave.
-
Seal the reactor and purge it with nitrogen to remove any air.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 0.5–1.5 MPa).
-
Heat the reactor to the reaction temperature (e.g., 150–200 °C) while stirring.
-
Maintain these conditions for a set period (e.g., 5–7 hours) to allow for the carboxylation to proceed.
-
-
Acidification and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
Dissolve the solid product in water.
-
While stirring, slowly add a mineral acid (e.g., H₂SO₄ or HCl) to the solution until it is acidic (pH 1-2).
-
This compound will precipitate out of the solution as a white solid.
-
-
Purification:
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water to remove any remaining salts and impurities.
-
The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.
-
Dry the purified crystals under vacuum.
-
Yield: The yield of this compound from the Kolbe-Schmitt reaction can be influenced by various factors, including the purity of reactants, reaction conditions, and the efficiency of the work-up and purification steps.
Physicochemical and Analytical Data
Physicochemical Properties
| Property | Value |
| CAS Number | 83-40-9 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163-165 °C |
| Solubility | Soluble in ethanol, ether; less soluble in water |
| pKa | ~3.0 |
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH | |
| ~10.0 | br s | 1H | -OH | |
| 7.67 | d | 1H | Ar-H | |
| 7.40 | t | 1H | Ar-H | |
| 6.84 | d | 1H | Ar-H | |
| 2.21 | s | 3H | -CH₃ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| 172.8 | -COOH | |
| 160.6 | C-OH | |
| 132.2 | Ar-C | |
| 127.7 | Ar-C | |
| 123.8 | Ar-C | |
| 119.1 | Ar-C | |
| 115.6 | Ar-C | |
| 15.6 | -CH₃ |
Mass Spectrometry (MS)
The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns include the loss of water (M-18), a carboxyl group (M-45), and other fragments characteristic of salicylic acid derivatives.
Biological Activities
This compound has been reported to possess several biological activities, including fibrinolytic, antilipidemic, anti-inflammatory, and antioxidant properties.
Fibrinolytic Activity
This compound has been shown to exhibit significant fibrinolytic activity in human plasma by activating the fibrinolytic system.[2]
Quantitative Data: Specific quantitative data on the fibrinolytic activity of this compound, such as percentage increase in clot lysis or specific activity units, are not readily available in the reviewed literature. The following protocol can be used to determine its fibrinolytic efficacy.
Experimental Protocol: Euglobulin Lysis Time (ELT) Assay
This assay measures the overall fibrinolytic activity of plasma. A shortened lysis time in the presence of a test compound indicates enhanced fibrinolytic activity.
Materials:
-
Citrated platelet-poor plasma
-
Acetic acid (1%)
-
Borate buffer
-
Thrombin solution
-
This compound (test compound)
-
Control vehicle (e.g., saline or DMSO)
-
Ice bath, water bath (37 °C), centrifuge
Procedure:
-
Preparation of Euglobulin Fraction:
-
Collect citrated blood and prepare platelet-poor plasma by centrifugation.
-
Dilute the plasma 1:10 with ice-cold distilled water.
-
Acidify the diluted plasma to pH 5.3-5.9 with 1% acetic acid to precipitate the euglobulin fraction.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4 °C.
-
Discard the supernatant and resuspend the euglobulin precipitate in borate buffer.
-
-
Clot Formation and Lysis:
-
To the euglobulin solution, add the test compound (this compound at various concentrations) or the control vehicle.
-
Initiate clotting by adding thrombin solution.
-
Incubate the tubes in a 37 °C water bath.
-
Record the time required for the complete lysis of the clot.
-
-
Data Analysis:
-
Compare the euglobulin lysis time of the samples treated with this compound to the control samples. A shorter lysis time indicates increased fibrinolytic activity.
-
Antilipidemic Activity
This compound has been described as a long-acting salicylate derivative with antilipidemic properties, shown to lower plasma free fatty acid and cholesterol levels.[3]
Quantitative Data: Detailed quantitative data from in vivo studies, such as the percentage reduction in cholesterol or triglycerides at specific doses of this compound, are not extensively reported in recent literature. The following protocol describes a common in vivo model to assess antilipidemic activity.
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rodents
This model is widely used to screen for potential hypolipidemic agents. Triton WR-1339, a non-ionic surfactant, induces a rapid increase in plasma lipid levels.
Materials:
-
Triton WR-1339
-
Rodents (e.g., rats or mice)
-
This compound (test compound)
-
Standard hypolipidemic drug (e.g., atorvastatin)
-
Vehicle for drug administration
-
Blood collection supplies
-
Kits for measuring plasma total cholesterol, triglycerides, HDL-C, and LDL-C
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into groups: Normal control, Hyperlipidemic control, Standard drug group, and Test compound group(s) (different doses of this compound).
-
-
Induction of Hyperlipidemia:
-
Fast the animals overnight.
-
Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight) to all groups except the normal control.
-
-
Treatment:
-
Shortly after Triton WR-1339 injection, administer the vehicle, standard drug, or this compound to the respective groups (usually via oral gavage).
-
-
Blood Sampling and Analysis:
-
Collect blood samples at different time points after treatment (e.g., 6, 12, and 24 hours).
-
Separate the plasma by centrifugation.
-
Analyze the plasma for total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the this compound-treated groups with the hyperlipidemic control group. A significant reduction in total cholesterol, triglycerides, and LDL-C, and an increase in HDL-C indicate antilipidemic activity.
-
Anti-inflammatory Activity
As a derivative of salicylic acid, this compound is expected to have anti-inflammatory properties. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.
Quantitative Data: Specific IC₅₀ values for the inhibition of COX-1 and COX-2 by this compound are not readily available in the searched literature. The following in vivo protocol is a standard method to evaluate anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
Materials:
-
Carrageenan (1% solution in saline)
-
Rodents (e.g., rats)
-
This compound (test compound)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Vehicle for drug administration
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Grouping and Treatment:
-
Divide animals into groups: Control, Standard drug, and Test compound group(s).
-
Administer the vehicle, standard drug, or this compound to the respective groups (e.g., orally or intraperitoneally).
-
-
Induction of Inflammation:
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.
-
Antioxidant Properties
Phenolic compounds, including derivatives of salicylic acid, are known to possess antioxidant properties due to their ability to scavenge free radicals.
Quantitative Data: Specific quantitative data such as IC₅₀ values from DPPH or ABTS assays, or ORAC values for this compound are not prominently reported in the reviewed literature. The following is a standard protocol to determine in vitro antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH solution in methanol or ethanol (e.g., 0.1 mM)
-
This compound (test compound) at various concentrations
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a test tube or microplate well, mix a solution of this compound (or standard) at a specific concentration with the DPPH solution.
-
Prepare a control containing the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Industrial Applications
This compound is an important intermediate in the chemical industry, with primary applications in the synthesis of dyes and pharmaceuticals.[4][5]
-
Dye Manufacturing: It serves as a precursor for a variety of dyes, including azo and triphenylmethane dyes.[5]
-
Pharmaceutical Synthesis: Its structural features make it a valuable building block in the synthesis of more complex pharmaceutical compounds, particularly in the development of anti-inflammatory drugs.[6]
-
Agrochemicals: It is also used in the synthesis of certain agrochemicals.[5]
-
Other Applications: this compound finds use as a food preservative and in the polymer industry.
Conclusion
This compound is a versatile aromatic compound with established roles as a chemical intermediate in various industries. While its status as a widespread natural product remains to be definitively established, its synthesis is well-understood, and it exhibits a range of interesting biological activities, including fibrinolytic, antilipidemic, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable information and detailed experimental protocols for researchers, scientists, and professionals in drug development and related fields. Further research is warranted to explore its potential therapeutic applications and to clarify its presence and role in the natural world.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The euglobulin clot lysis time, a rapid and sensitive method for the assay of fibrinolytic activity after venous stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3-Methylsalicylic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methylsalicylic acid, a versatile organic compound, serves as a crucial building block and intermediate in a wide array of synthetic applications. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a methyl group on an aromatic ring, provides multiple reactive sites for diverse chemical transformations.[1] This allows for the synthesis of a broad spectrum of molecules, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2]
Application Notes
This compound is a key precursor in the synthesis of various organic molecules due to the reactivity of its functional groups. The carboxylic acid and hydroxyl groups can undergo esterification, amidation, and etherification, while the aromatic ring is amenable to electrophilic substitution reactions such as halogenation and nitration.
1. Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs):
This compound is extensively used in the pharmaceutical industry as a starting material for the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.[3] The salicylate moiety is a well-known pharmacophore, and modifications on the ring and at the carboxylic acid and hydroxyl groups allow for the fine-tuning of pharmacological activity.
-
Salicylamide Derivatives: The conversion of the carboxylic acid group to an amide is a common strategy to generate derivatives with potential anti-inflammatory and anticancer activities.[4] These derivatives often exhibit improved pharmacokinetic profiles compared to the parent acid.
-
Ester Derivatives: Esterification of the carboxylic acid or hydroxyl group leads to the formation of compounds with altered solubility and bioavailability, which can be tailored for specific drug delivery applications.
-
Heterocyclic Compounds: this compound is a valuable precursor for the synthesis of heterocyclic compounds, such as benzoxazinones, which are scaffolds present in many biologically active molecules.[5]
2. Synthesis of Dyes and Pigments:
The aromatic nature of this compound makes it an excellent substrate for the synthesis of azo dyes. The electron-donating hydroxyl and methyl groups activate the ring towards diazo coupling reactions, leading to the formation of brightly colored compounds used in the textile and printing industries.[2]
3. Polymer Chemistry:
Salicylic acid and its derivatives can be incorporated into polymer backbones to create biodegradable polymers with potential applications in drug delivery and biomedical devices.[6][7] The ester linkages in these polymers can be designed to hydrolyze under physiological conditions, releasing the active salicylate moiety over a controlled period.
Experimental Protocols
The following protocols are detailed methodologies for key synthetic transformations of this compound.
Protocol 1: Fischer Esterification - Synthesis of Methyl 3-Methylsalicylate
This protocol describes the acid-catalyzed esterification of this compound with methanol to yield methyl 3-methylsalicylate. This reaction is a fundamental transformation for protecting the carboxylic acid group or for synthesizing ester-based derivatives.
Materials:
-
This compound
-
Methanol (absolute)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of methanol.
-
Add a magnetic stir bar to the flask.
-
While stirring, slowly add 1 mL of concentrated sulfuric acid dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle for 60-75 minutes.[7][8]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the product with 3 x 30 mL portions of dichloromethane.[7]
-
Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: effervescence may occur).[7][9]
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 3-methylsalicylate.
-
The product can be further purified by distillation or chromatography if necessary.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| This compound | 152.15 | 5.0 g | 0.0328 | - |
| Methanol | 32.04 | 25 mL | - | - |
| Methyl 3-methylsalicylate | 166.17 | - | - | Typically >80% |
Workflow Diagram:
Protocol 2: Synthesis of Azo Dyes - Coupling with a Diazonium Salt
This protocol outlines the synthesis of an azo dye by coupling this compound with a diazonium salt derived from an aromatic amine (e.g., p-nitroaniline).
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve 0.7 g of p-nitroaniline in a mixture of 1.5 mL of concentrated HCl and 1.5 mL of water. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.38 g of sodium nitrite in 2 mL of water.
-
Slowly add the sodium nitrite solution to the cooled p-nitroaniline solution with constant stirring, maintaining the temperature between 0-5 °C. This forms the diazonium salt solution.
Part B: Coupling Reaction
-
In a 250 mL beaker, dissolve 0.76 g of this compound in 10 mL of 2.5 M sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold solution of this compound with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Acidify the mixture with dilute HCl to a pH of approximately 3-4 to ensure complete precipitation of the dye.
-
Collect the azo dye by vacuum filtration, wash with cold water, and allow it to air dry.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| p-Nitroaniline | 138.12 | 0.7 g | 0.0051 | - |
| Sodium Nitrite | 69.00 | 0.38 g | 0.0055 | - |
| This compound | 152.15 | 0.76 g | 0.0050 | - |
| Azo Dye Product | Varies | - | - | Typically >90% |
Logical Relationship Diagram:
Protocol 3: Synthesis of Salicylamide Derivatives
This protocol describes the conversion of this compound to a salicylamide derivative, a common strategy in the development of anti-inflammatory agents.[4] The protocol involves the activation of the carboxylic acid followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3.0 g of this compound in 30 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add 1.1 equivalents of thionyl chloride or oxalyl chloride dropwise to the suspension. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (evolution of gas ceases). The formation of the acid chloride can be monitored by IR spectroscopy.
-
In a separate flask, dissolve 1.0 equivalent of the desired amine and 1.2 equivalents of triethylamine in 20 mL of anhydrous dichloromethane.
-
Cool the amine solution in an ice bath.
-
Slowly add the freshly prepared 3-methylsalicyloyl chloride solution to the amine solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| This compound | 152.15 | 3.0 g | 0.0197 | - |
| Thionyl chloride | 118.97 | ~1.1 eq | ~0.0217 | - |
| Amine (e.g., Aniline) | 93.13 | ~1.0 eq | ~0.0197 | - |
| Salicylamide Product | Varies | - | - | Varies |
Experimental Workflow:
These protocols provide a foundation for the utilization of this compound in various synthetic endeavors. Researchers are encouraged to adapt and optimize these procedures based on the specific requirements of their target molecules and available laboratory resources. The versatility of this compound ensures its continued importance as a key building block in the fields of medicinal chemistry, materials science, and beyond.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aiinmr.com [aiinmr.com]
- 4. This compound 96.0 83-40-9 [sigmaaldrich.com]
- 5. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 3-Methylsalicylic Acid as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid, a methylated derivative of salicylic acid, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its intrinsic structural features, including a carboxylic acid, a hydroxyl group, and a methyl group on the aromatic ring, provide multiple points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of biological activities. This scaffold has been successfully incorporated into molecules targeting key pathways in cancer, inflammation, and infectious diseases. These application notes provide an overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.
Anticancer Applications: Inhibition of the CREB-CBP Pathway
A significant application of this compound is in the development of anticancer agents that target the CREB-CBP (cAMP response element-binding protein - CREB-binding protein) signaling pathway. The interaction between the kinase-inducible domain (pKID) of CREB and the KIX domain of CBP is crucial for the transcription of genes involved in cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers, including acute myeloid leukemia (AML).[1][2] Salicylamide derivatives of this compound have been identified as potent inhibitors of this protein-protein interaction.[1][3]
Signaling Pathway: CREB-CBP Inhibition
The following diagram illustrates the mechanism of action of 3-methylsalicylamide derivatives in the inhibition of the CREB-CBP signaling pathway.
References
Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid, a derivative of salicylic acid, is a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a methylated benzene ring, allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of several classes of pharmaceuticals, including anti-inflammatory agents and other bioactive molecules.
Core Applications and Synthesized Pharmaceuticals
This compound serves as a crucial precursor for the synthesis of various pharmaceutical agents, notably in the development of anti-inflammatory drugs.[1] Its structural framework is also utilized in the creation of other complex molecules with potential therapeutic applications.
Pharmaceuticals Synthesized from this compound:
While specific drug names are not always explicitly linked to this compound in publicly available literature, its role as an intermediate is well-established for the following classes of compounds:
-
Anti-inflammatory Drugs: As a salicylic acid derivative, it is a key component in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2]
-
Benzoxazinone Derivatives: this compound is a potential starting material for the synthesis of substituted benzoxazinones, a class of compounds investigated for their anti-inflammatory and antimicrobial activities.[2][3]
-
Salicylamide Derivatives: The conversion of the carboxylic acid group to an amide allows for the synthesis of salicylamide derivatives. These compounds are explored for a range of bioactivities, including antiviral and anti-inflammatory properties.[1][4][5]
-
Pyrimethamine Salts: this compound can be used to form molecular salts with the antimalarial drug pyrimethamine, potentially modifying its physicochemical properties.[8]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of representative pharmaceutical intermediates and derivatives from this compound.
Synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
This protocol describes a general method for the synthesis of a benzoxazinone derivative from a substituted salicylic acid.
Reaction Scheme:
Figure 1: Synthesis of 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one.
Materials:
-
This compound
-
Thiophosgene or a suitable thiocarbonylating agent
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Base (e.g., triethylamine, pyridine)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
Formation of the Isothiocyanate Intermediate:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent.
-
Add a base (2-3 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Intramolecular Cyclization:
-
Upon completion of the intermediate formation, the reaction mixture is typically heated at a higher temperature or for an extended period to facilitate the intramolecular cyclization to the benzoxazinone.
-
The progress of the cyclization should also be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 8-methyl-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one.
-
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | Specify molar quantity |
| Thiophosgene | Specify molar quantity |
| Base | Specify molar quantity |
| Reaction Conditions | |
| Solvent | Specify solvent and volume |
| Temperature | Specify temperature for each step |
| Reaction Time | Specify duration for each step |
| Product | |
| Yield | Report in % |
| Purity | Report in % (e.g., by HPLC or NMR) |
| Melting Point | Report in °C |
Synthesis of 3-Methylsalicylamide
This protocol outlines the amidation of this compound.
Reaction Scheme:
Figure 2: Synthesis of 3-Methylsalicylamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like Dicyclohexylcarbodiimide (DCC)
-
Ammonia solution or an appropriate amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., triethylamine, if using an amine salt)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): In a fume hood, add this compound (1 equivalent) to a round-bottom flask. Carefully add thionyl chloride (excess, e.g., 2-3 equivalents) and a catalytic amount of Dimethylformamide (DMF). Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Method B (Coupling Agent): Dissolve this compound (1 equivalent) and a coupling agent like DCC (1.1 equivalents) in an anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
-
Amidation:
-
For Method A: Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath. Slowly add a solution of ammonia or the desired amine (2-3 equivalents) while stirring.
-
For Method B: To the activated ester mixture, add the ammonia solution or desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude amide by recrystallization or column chromatography.
-
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | Specify molar quantity |
| Activating/Coupling Agent | Specify molar quantity |
| Amine/Ammonia | Specify molar quantity |
| Reaction Conditions | |
| Solvent | Specify solvent and volume |
| Temperature | Specify temperature for each step |
| Reaction Time | Specify duration for each step |
| Product | |
| Yield | Report in % |
| Purity | Report in % |
| Melting Point | Report in °C |
Signaling Pathways and Mechanism of Action
The biological activity of pharmaceuticals derived from this compound is largely dependent on the final molecular structure.
Anti-inflammatory Action
Derivatives of this compound that retain the core salicylate structure are expected to exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
Figure 3: Inhibition of the COX pathway by this compound derivatives.
This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Other Potential Mechanisms
-
Salicylamide Derivatives: Some salicylamide derivatives have been shown to possess broad-spectrum antiviral activity.[5] Their mechanisms can be diverse, including the disruption of viral replication cycles. For example, some derivatives have been found to impair HBV core protein expression or disrupt capsid formation.[9]
-
Pyrimethamine Salts: Pyrimethamine is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folic acid metabolism in parasites like the malaria-causing Plasmodium.[10][11] By forming a salt with this compound, the physicochemical properties of pyrimethamine may be altered, but the primary mechanism of action of the pyrimethamine moiety is expected to remain the inhibition of DHFR. Pyrimethamine has also been identified as an inhibitor of STAT3 transcriptional activity.[11]
Figure 4: Mechanism of action of Pyrimethamine.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in creating novel therapeutics. Further research into the synthesis of more complex derivatives and a deeper investigation into their specific mechanisms of action and signaling pathways will be crucial for unlocking the full therapeutic potential of this compound-based pharmaceuticals.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 5. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Pyrimethamine used for? [synapse.patsnap.com]
Protocol for the Carboxylation of o-Cresolate to 3-Methylsalicylic Acid
Application Note & Protocol: AN-003-MSA
For research, scientific, and drug development purposes.
Abstract
This document provides a detailed protocol for the synthesis of 3-Methylsalicylic acid via the carboxylation of o-cresol. The method is based on the Kolbe-Schmitt reaction, a well-established process for the ortho-carboxylation of phenols. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the formation of the o-cresolate salt, its subsequent carboxylation under pressure, and the final isolation and purification of the this compound product. The provided data and diagrams are intended to guide researchers in successfully performing this synthesis.
Introduction
This compound, also known as o-cresotic acid or 2-hydroxy-3-methylbenzoic acid, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The Kolbe-Schmitt reaction is the most common industrial method for the production of hydroxybenzoic acids.[2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by acidification to yield the corresponding hydroxybenzoic acid.[3]
The synthesis of this compound from o-cresol proceeds in three main stages:
-
Formation of the o-cresolate: o-Cresol is reacted with a strong base, typically sodium hydroxide or a sodium alkoxide, to form the sodium o-cresolate salt. This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.
-
Carboxylation: The sodium o-cresolate is then subjected to a high-pressure carbon dioxide atmosphere at an elevated temperature. This forces the carboxylation of the aromatic ring, primarily at the ortho position to the hydroxyl group.
-
Acidification and Purification: The resulting sodium salt of this compound is then acidified to precipitate the free acid, which can be further purified by recrystallization.
This document provides a detailed experimental protocol for this transformation, along with relevant data and a process workflow diagram.
Quantitative Data
The following table summarizes the key quantitative parameters for the carboxylation of o-cresolate to this compound.
| Parameter | Value | Reference |
| Reactant Ratio (o-cresol:carboxylating agent) | 1.5:1 to 2:1 | [2] |
| Carboxylation Temperature | 180-185 °C | [2] |
| Carbon Dioxide Pressure | 10 atm | [2] |
| Reaction Time | 6-7 hours | [2] |
| Expected Yield | High | [2] |
Experimental Protocol
This protocol is adapted from the carboxylation of cresols using a sodium carboxylating agent.[2]
Materials:
-
o-Cresol
-
Sodium ethyl carbonate (or Sodium Hydroxide)
-
Carbon Dioxide (high pressure cylinder)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
-
High-pressure autoclave with stirring and temperature control
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
Part 1: Carboxylation of o-Cresolate
-
Charging the Autoclave: In a high-pressure autoclave equipped with a stirrer, add o-cresol and sodium ethyl carbonate in a molar ratio of 1.5:1. For example, use a 1.5 to 2 molar excess of o-cresol.
-
Purging the System: Seal the autoclave and purge it twice with carbon dioxide to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave with carbon dioxide to 10 atm. Begin stirring and heat the reaction mixture to 180-185 °C.
-
Reaction: Maintain the temperature and pressure for 6-7 hours with continuous stirring.
-
Cooling: After the reaction is complete, stop the heating and allow the autoclave to cool to room temperature.
Part 2: Work-up and Purification
-
Venting and Extraction: Carefully vent the excess carbon dioxide from the autoclave. Open the vessel and treat the reaction mixture with deionized water to dissolve the sodium salt of this compound.
-
Recovery of Unreacted o-Cresol: Transfer the aqueous mixture to a separatory funnel. Any unreacted o-cresol can be recovered at this stage.
-
Acidification: Cool the aqueous phase in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude this compound in a drying oven at a suitable temperature.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualizations
Reaction Pathway
References
Application Notes and Protocols for the Quantification of 3-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid (also known as o-cresotic acid) is a derivative of salicylic acid.[1] As a metabolite and a compound with potential biological activities, its accurate quantification in various matrices is crucial for research in pharmacology, toxicology, and drug development.[2][3] This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for salicylic acid and its derivatives and should be validated for the specific matrix and application.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and widely available technique suitable for the analysis of this compound in pharmaceutical formulations and other relatively clean sample matrices.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity and is well-suited for the analysis of this compound in complex biological matrices. Derivatization is typically required to increase the volatility of the analyte.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological fluids, providing low limits of detection and high specificity.[7]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical performance characteristics of analytical methods for salicylic acid and its derivatives. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-DAD Method Parameters for Salicylic Acid Derivatives [5]
| Parameter | Methyl Nicotinate | 2-Hydroxyethyl Salicylate | Methyl Salicylate | Ethyl Salicylate |
| Linearity Range (µg/mL) | 0.03–100 | 0.05–50 | 0.03–50 | 0.03–50 |
| Limit of Detection (LOD) (µg/mL) | 0.0144 | 0.0455 | 0.0087 | 0.0061 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0478 | 0.1516 | 0.0289 | 0.0204 |
| Recovery (%) | 93.48 - 102.12 | 93.48 - 102.12 | 93.48 - 102.12 | 93.48 - 102.12 |
| RSD (%) | 0.301 - 6.341 | 0.301 - 6.341 | 0.301 - 6.341 | 0.301 - 6.341 |
Table 2: GC-MS Method Parameters for Salicylic Acid and its Esters in Biological Fluids [6][8]
| Parameter | Aspirin | Salicylic Acid |
| Linearity Range | 2.0–400 ng/mL | 0.2–10.0 µg/mL |
| Detection Limit | 1.0 ng/mL | 0.1 µg/mL |
| Relative Standard Deviation | < 11% | > 11% |
| Bias | < 11% | > 11% |
Table 3: LC-MS/MS Method Parameters for Salicylic Acid in Feed [7]
| Parameter | Salicylic Acid |
| Linearity Range (mg/kg) | 0.05 - 2.0 |
| Limit of Detection (LOD) (mg/kg) | 0.02 |
| Limit of Quantification (LOQ) (mg/kg) | 0.05 |
| Recovery (%) | 98.3 - 101 |
| Repeatability (RSD%) | Evaluated at 0.25, 0.5, and 1.0 mg/kg |
Experimental Workflows
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is adapted from a method for the analysis of salicylic acid in cosmetic products.[9]
1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Glacial acetic acid (AR grade)
-
Water (distilled or HPLC grade)
-
Hypersil GOLD C18 column (5 µm, 4.6 mm x 150 mm) or equivalent
-
Syringe filters (0.45 µm PVDF)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 1.5% v/v glacial acetic acid in water (55:45 by volume). Degas the mobile phase by sonication for 5-10 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
For Formulations (e.g., creams): Accurately weigh about 0.25 g of the sample into a 25 mL volumetric flask. Add 10 mL of methanol and vortex or sonicate until the sample is dispersed. Allow to cool to room temperature, then make up to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Fluids (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
4. HPLC-DAD Conditions
-
Column: Hypersil GOLD C18 (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Methanol : 1.5% Acetic Acid (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: Approximately 303 nm (based on salicylic acid, optimization for this compound is recommended)
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is based on a method for the analysis of salicylic acid and its esters in biological fluids.[6]
1. Reagents and Materials
-
This compound reference standard
-
Chloroform
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., DB-5MS)
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare working standards by spiking appropriate amounts of the stock solution into the blank matrix to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000 ng/mL).
3. Sample Preparation
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated this compound, if available) and 50 µL of 1M HCl.
-
Extract the sample with 1 mL of chloroform by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA.
-
Cap the tube and heat at 60°C for 30 minutes to derivatize the analyte.
-
After cooling, inject 1-2 µL into the GC-MS.
4. GC-MS Conditions
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound.
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify this compound in samples using the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for the determination of salicylic acid in feed.[7]
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
C18 analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 μm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50% acetonitrile to achieve concentrations in the desired calibration range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation
-
For Biological Fluids: Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Dilute the supernatant with mobile phase A before injection.
-
For Solid Samples (e.g., feed): Weigh 2.5 g of the sample and extract with 25 mL of 0.1% hydrochloric acid in methanol by shaking and sonication. Centrifuge the extract. Evaporate an aliquot of the supernatant to dryness and reconstitute in 50% acetonitrile.[7]
4. LC-MS/MS Conditions
-
Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Predicted transitions for this compound (precursor ion m/z 151.1) would need to be optimized, but likely product ions would result from the loss of CO2 (m/z 107.1) and H2O.[10]
5. Data Analysis
-
Develop a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus concentration.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Signaling Pathway and Logical Relationships
While this compound is not a central component of a major signaling pathway, its parent compound, salicylic acid, is a key signaling molecule in plants, involved in systemic acquired resistance. The analytical methods described are crucial for studying the pharmacokinetics and metabolism of this compound.
Caption: Logical flow of a pharmacokinetic study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | COX | TargetMol [targetmol.com]
- 4. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov.ph [fda.gov.ph]
- 10. Showing Compound this compound (FDB022991) - FooDB [foodb.ca]
Application Notes and Protocols for 3-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of 3-Methylsalicylic acid and detailed protocols for its experimental investigation. While this compound, a derivative of salicylic acid, has been noted for its antilipidemic and fibrinolytic properties, quantitative data and specific signaling pathway involvement remain areas for further research.[1][2][3]
Data Presentation
Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Salicylic Acid | >100 | >100 | [4][5] |
| Aspirin | 3.57 | 29.3 | [6] |
| Indomethacin | 0.063 | 0.48 | [6] |
Antilipidemic Effects
Studies have indicated that this compound possesses antilipidemic properties, including the reduction of plasma free fatty acids and cholesterol.[1][7] Specific dose-response data from animal models are not extensively detailed in recent literature. The table below is a template for researchers to populate with their experimental data.
| Animal Model | Treatment Group | Dose (mg/kg) | Duration | % Change in Total Cholesterol | % Change in Triglycerides | % Change in Free Fatty Acids |
| Rat (Wistar) | Control | - | 4 weeks | - | - | - |
| Rat (Wistar) | This compound | User-defined | 4 weeks | User-defined | User-defined | User-defined |
| Rat (Wistar) | This compound | User-defined | 4 weeks | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for determining the IC50 values of this compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., Indomethacin, Celecoxib)
-
EIA buffer, prostaglandin standards, and antibodies for PGE₂ quantification
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in reaction buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be below 1%.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or the positive control to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Fibrin Plate Assay for Fibrinolytic Activity
This assay provides a qualitative and semi-quantitative assessment of the fibrinolytic activity of this compound.[3][8]
Materials:
-
Fibrinogen
-
Thrombin
-
Plasminogen
-
Agarose
-
Petri dishes
-
This compound solutions at various concentrations
-
Positive control (e.g., Plasmin)
Procedure:
-
Prepare a fibrin-agar plate by mixing a solution of fibrinogen, plasminogen, and agarose in a buffered solution (e.g., PBS).
-
Add thrombin to the mixture to initiate fibrin clot formation and pour into petri dishes. Allow the gel to solidify.
-
Create small wells in the fibrin-agar plate.
-
Add a defined volume of different concentrations of this compound to the wells. Include a negative control (buffer) and a positive control (plasmin).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the lytic zones around the wells. A larger diameter indicates higher fibrinolytic activity.
-
Plot the diameter of the lytic zone against the concentration of this compound to assess the dose-response relationship.
Protocol 3: Plasma Clot Lysis Assay
This turbidimetric assay provides a quantitative measure of the effect of this compound on plasma clot formation and lysis.[9][10]
Materials:
-
Human plasma (platelet-poor)
-
Tissue factor
-
Calcium chloride (CaCl₂)
-
Tissue plasminogen activator (tPA)
-
This compound solutions
-
96-well microplate reader capable of reading absorbance at 405 nm
Procedure:
-
In a 96-well plate, add human plasma and solutions of this compound at various concentrations.
-
Initiate clot formation by adding a mixture of tissue factor and CaCl₂.
-
Simultaneously, initiate fibrinolysis by adding tPA.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (absorbance) at 405 nm over time. The increase in absorbance corresponds to clot formation, and the subsequent decrease indicates clot lysis.
-
Determine the time to 50% clot lysis for each concentration of this compound. A shorter lysis time indicates enhanced fibrinolysis.
Protocol 4: Assessment of Antilipidemic Activity in a Rat Model
This protocol outlines a general procedure for evaluating the in vivo antilipidemic effects of this compound.[11][12]
Materials:
-
Wistar rats
-
High-cholesterol diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Kits for measuring total cholesterol, triglycerides, and free fatty acids
Procedure:
-
Acclimatize male Wistar rats for one week.
-
Induce hyperlipidemia by feeding the rats a high-cholesterol diet for a specified period (e.g., 2 weeks).
-
Divide the rats into groups: a normal control group, a hyperlipidemic control group, and treatment groups receiving different doses of this compound.
-
Administer this compound or the vehicle orally once daily for the duration of the study (e.g., 4 weeks).
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Separate the serum and measure the levels of total cholesterol, triglycerides, and free fatty acids using commercially available kits.
-
Compare the lipid profiles of the treatment groups with the hyperlipidemic control group to determine the antilipidemic efficacy of this compound.
Protocol 5: Western Blot Analysis of CREB Phosphorylation
This protocol is designed to investigate if this compound affects the CREB signaling pathway by assessing the phosphorylation status of CREB.[13][14][15]
Materials:
-
Cell line of interest (e.g., endothelial cells, hepatocytes)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a defined period. Include an untreated control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the change in CREB phosphorylation in response to this compound treatment.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced fibrinolysis.
Experimental Workflow
Caption: General workflow for investigating this compound.
Logical Relationship
Caption: Relationship between 3-MSA and its potential effects.
References
- 1. 3-methyl salicylic acid: a long acting salicylate which decreases free fatty acid mobilisation and plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound - HY-B1399 Hycultec GmbH [hycultec.de]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | COX | TargetMol [targetmol.com]
- 8. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 3-hydroxy-3-methylglutaric acid on blood lipids in normal and cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of dietary cholesterol effects on lipids metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylsalicylic Acid in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid, an isomer of salicylic acid, serves as a foundational scaffold in the development of novel anti-inflammatory agents. While its intrinsic anti-inflammatory activity may be modest, its chemical structure provides a versatile platform for the synthesis of derivatives with enhanced potency and selectivity. This document outlines the key mechanisms of action for salicylate-based anti-inflammatory drugs, provides detailed protocols for their evaluation, and presents quantitative data from studies on relevant derivatives. The focus is on the inhibition of key inflammatory pathways, including cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Mechanism of Action
Salicylic acid and its derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating enzymatic activity and intracellular signaling pathways that are crucial to the inflammatory response.
A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1] While aspirin, a well-known salicylate, irreversibly inhibits both COX-1 and COX-2, other salicylic acid derivatives can exhibit varying degrees of selectivity.[1]
Furthermore, salicylates are known to suppress the activation of the transcription factor NF-κB.[2] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] By inhibiting NF-κB, this compound derivatives can effectively reduce the production of these key inflammatory mediators.[2]
The MAPK signaling pathway, another critical regulator of inflammation, is also modulated by salicylic acid derivatives. This pathway, comprising kinases such as p38 and JNK, is activated by inflammatory stimuli and leads to the production of inflammatory cytokines and other mediators.[4][5]
Quantitative Data on Salicylic Acid Derivatives
The following table summarizes quantitative data on the anti-inflammatory activity of various salicylic acid derivatives. It is important to note that specific data for this compound is limited in the public domain, and the presented data pertains to structurally related compounds.
| Compound/Derivative | Assay | Target | IC50 / Inhibition | Reference |
| Aspirin | Prostaglandin E2 Synthesis | COX-2 | 5.35 µM | [6] |
| Sodium Salicylate | Prostaglandin E2 Synthesis | COX-2 | >100 µM | [6] |
| Salicyluric acid | Prostaglandin E2 Synthesis | COX-2 | >100 µM | [6] |
| 2,3-dihydroxybenzoic acid | Prostaglandin E2 Synthesis | COX-2 | 10.3 µM | [6] |
| 2,5-dihydroxybenzoic acid | Prostaglandin E2 Synthesis | COX-2 | 2.5 µM | [6] |
| Salicyl-coenzyme A | Prostaglandin E2 Synthesis | COX-2 | 0.9 µM | [6] |
Experimental Protocols
In Vitro Assays
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound or its derivative (test compound)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Assay buffer (e.g., Tris-HCl)
Protocol:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the COX-1 or COX-2 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
Measure the amount of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
This protocol assesses the effect of a test compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound or its derivative
-
Cell culture medium and supplements
-
Reagents for Western blotting (primary antibodies against phosphorylated IκBα, total IκBα, and a loading control like β-actin; secondary antibodies)
-
Nuclear extraction kit
-
ELISA kit for TNF-α and IL-6
Protocol:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for IκBα phosphorylation, 24 hours for cytokine measurement).
-
For Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
For Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
-
Analyze the data to determine the effect of the test compound on LPS-induced IκBα phosphorylation and cytokine production.
This protocol evaluates the influence of a test compound on the phosphorylation of key MAPK proteins (p38 and JNK) in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound or its derivative
-
Cell culture medium and supplements
-
Reagents for Western blotting (primary antibodies against phosphorylated p38, total p38, phosphorylated JNK, total JNK, and a loading control; secondary antibodies)
Protocol:
-
Culture and pre-treat RAW 264.7 cells with the test compound as described in the NF-κB assay.
-
Stimulate the cells with LPS for a shorter duration (e.g., 15-30 minutes) to observe MAPK phosphorylation.
-
Lyse the cells and perform Western blotting as described previously.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of p38 and JNK.
-
Analyze the results to determine if the test compound inhibits the LPS-induced phosphorylation of these MAPK proteins.
In Vivo Assay
This is a classic model to assess the acute anti-inflammatory activity of a compound.[7]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
This compound or its derivative
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Visualizations
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of tumor necrosis factor-alpha-induced interleukin-6 synthesis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylsalicylic Acid in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylsalicylic acid, a derivative of the widely used salicylic acid, serves as a versatile building block in polymer chemistry. Its inherent functionalities—a carboxylic acid, a hydroxyl group, and an aromatic ring—provide multiple reaction sites for monomer synthesis and polymer modification. The incorporation of this moiety into polymer backbones or as pendant groups can impart specific properties such as enhanced thermal stability, degradability, and the potential for controlled release of the bioactive this compound molecule.
These application notes provide an overview of the use of this compound in two primary areas of polymer chemistry:
-
Vinyl Polymerization: Functionalization of this compound to create vinyl monomers for the synthesis of copolymers with tunable properties.
-
Poly(anhydride-ester) Synthesis: Incorporation of this compound into the main chain of biodegradable polymers for applications in drug delivery and biomedical devices.
Detailed experimental protocols for monomer synthesis and polymerization are provided, along with tables of quantitative data for polymer characterization.
Application: Vinyl Polymers Containing this compound
Vinyl polymers incorporating this compound are synthesized by first converting the acid into a polymerizable monomer. This is typically achieved by introducing a vinyl group, such as an acrylyloxymethyl or methacrylyloxymethyl moiety. These monomers can then be copolymerized with other vinyl monomers, like vinyl acetate, to produce functional polymers. The resulting copolymers can be cast into films and are useful as coatings or adhesives. The salicylic acid group within the polymer can also act as a chelating agent.
Experimental Protocols
Protocol 2.1: Synthesis of 3-Methyl-5-acrylyloxymethyl Salicylic Acid Monomer
This protocol is adapted from the procedure described in US Patent 3,290,270A.
Materials:
-
3-Methyl-5-chloromethyl salicylic acid
-
Potassium acrylate
-
Triethylamine
-
Monomethyl ether of hydroquinone (polymerization inhibitor)
-
Acetone (solvent)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, dissolve 200.5 parts by weight of 3-methyl-5-chloromethyl salicylic acid in 400.0 parts of acetone.
-
To this solution, add 264.0 parts of potassium acrylate, 4.0 parts of triethylamine, and 0.2 parts of the monomethyl ether of hydroquinone.
-
An initial exothermic reaction will occur. After this subsides, heat the resulting slurry to a temperature range of 55-60°C.
-
Maintain this temperature under constant agitation for a period of time sufficient to complete the reaction.
-
After the reaction, the product can be isolated by filtration to remove potassium chloride, followed by evaporation of the acetone. The crude product can be further purified by recrystallization.
Protocol 2.2: Solution Copolymerization of 3-Methyl-5-acryloxymethyl Salicylic Acid with Vinyl Acetate
This protocol is adapted from the procedure described in US Patent 3,290,270A.
Materials:
-
3-Methyl-5-acryloxymethyl salicylic acid (monomer from Protocol 2.1)
-
Vinyl acetate
-
Ethyl acetate (solvent)
-
Benzoyl peroxide (initiator)
Procedure:
-
Charge a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet with a solution of 88 parts by weight of vinyl acetate and 12 parts of 3-methyl-5-acryloxymethyl salicylic acid in 100 parts of ethyl acetate.
-
Add 0.5 parts of benzoyl peroxide as the polymerization initiator.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain agitation.
-
The polymerization will proceed, resulting in a copolymer lacquer. The reaction can be monitored by observing the increase in viscosity.
-
The final product is a solution of the copolymer in ethyl acetate, which can be used directly for casting films. Analysis of the resulting copolymer indicated a composition of 12% by weight of the copolymerized 3-methyl-5-acryloxymethyl salicylic acid.
Visualization of Experimental Workflow
Quantitative Data
Quantitative data for the specific copolymers of this compound derivatives is limited in publicly available literature. The primary source, a patent from 1966, focuses on synthetic procedures rather than detailed polymer characterization. The table below provides representative data for poly(vinyl acetate) to give context to the properties of the main comonomer.
Table 1: Representative Thermal and Molecular Weight Properties of Poly(vinyl acetate)
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 30 - 45 °C | [1] |
| Molecular Weight (Mw) | 10,000 - 1,000,000+ g/mol | [1] |
| Tensile Strength | 15 - 50 MPa | [1] |
Note: Properties are highly dependent on molecular weight and measurement conditions.
Application: Salicylic Acid-Based Poly(anhydride-esters)
Poly(anhydride-esters) are a class of biodegradable polymers that are particularly interesting for drug delivery applications. By incorporating this compound into the polymer backbone, a polymeric prodrug is created that, upon hydrolytic degradation, releases the bioactive molecule in a controlled manner. The degradation rate and, consequently, the drug release profile can be tuned by copolymerizing the this compound-derived monomer with other diacids, such as 1,6-bis(p-carboxyphenoxy)hexane (p-CPH), to modify the hydrophobicity and thermal properties of the resulting polymer.[2]
Experimental Protocols
The following protocols are adapted from established procedures for salicylic acid-based poly(anhydride-esters) and are proposed for the synthesis of polymers containing this compound.[2][3]
Protocol 3.1: Synthesis of a this compound-Based Diacid Monomer
Materials:
-
This compound
-
Sebacoyl chloride
-
Pyridine
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve this compound (2 equivalents) in a mixture of THF and pyridine in a reaction flask.
-
Cool the stirring solution in an ice bath (~0°C).
-
Add sebacoyl chloride (1 equivalent) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture over an ice-water slush and acidify to pH ~2 with concentrated HCl.
-
The resulting white precipitate, the diacid monomer, is isolated by vacuum filtration, washed thoroughly with water, and air-dried.
Protocol 3.2: Synthesis of Poly(anhydride-ester) by Melt Condensation
Materials:
-
This compound-based diacid (from Protocol 3.1)
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Monomer Activation: Add the synthesized diacid (1.0 g) to an excess of acetic anhydride (e.g., 100 mL). Stir the mixture at room temperature until a clear, homogeneous solution is observed (~120 minutes). This converts the diacid to a mixed anhydride prepolymer.
-
Isolate the prepolymer by removing the excess acetic anhydride and acetic acid by-product under vacuum.
-
Wash the resulting prepolymer with diethyl ether to yield a solid white monomer.
-
Polymerization: Place the dried monomer (1.5 to 2.0 g) in a two-necked round-bottom flask equipped with an overhead mechanical stirrer.
-
Heat the reaction vessel to 180°C in a silicone oil bath under high vacuum (<2 mmHg).
-
Stir the melt at approximately 100 rpm for 3 to 6 hours. Polymerization is considered complete when the viscosity of the melt remains constant or the mixture solidifies.
-
Cool the polymer to room temperature, dissolve it in a minimal amount of methylene chloride, and precipitate it into an excess of diethyl ether.
-
Collect the final poly(anhydride-ester) product by filtration and dry under vacuum.
Visualization of Experimental Workflow
Quantitative Data
Table 2: Properties of Salicylic Acid-Based Poly(anhydride-ester) Copolymers (Poly(CPD-co-p-CPH))
| CPD:p-CPH Molar Ratio | Salicylic Acid Loading (wt%) | Mw ( g/mol ) | PDI | Tg (°C) | Td (°C) |
|---|---|---|---|---|---|
| 100:0 | 50.3 | 25,200 | 2.1 | 27 | 240 |
| 90:10 | 45.3 | 27,100 | 2.2 | 27 | 251 |
| 70:30 | 35.2 | 26,400 | 2.3 | 29 | 265 |
| 50:50 | 25.2 | 25,800 | 2.1 | 32 | 278 |
| 30:70 | 15.1 | 28,300 | 2.4 | 35 | 290 |
| 10:90 | 5.0 | 29,100 | 2.3 | 38 | 305 |
Data from Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and characterization of salicylic acid-based poly(anhydride-ester) copolymers. Journal of Bioactive and Compatible Polymers, 21(2), 123-133.[4]
Potential Application: Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a powerful technique for producing polyesters with controlled molecular weights and narrow polydispersity. Salicylic acid can be converted into a six-membered cyclic monomer, a salicylic acid O-carboxyanhydride (SAOCA), which can undergo rapid and controlled ROP. It is plausible that this compound could be similarly converted into a cyclic monomer (e.g., a 3-methylsalicylide) for ROP. This would offer an alternative route to polyesters containing this compound, potentially with different properties compared to those synthesized by other methods. However, specific protocols and characterization data for the ROP of this compound derivatives are not yet prevalent in the literature.
Conclusion
This compound is a valuable synthon for creating functional polymers. The protocols provided herein for vinyl copolymerization and poly(anhydride-ester) synthesis offer robust methods for developing new materials. While quantitative data for polymers derived specifically from this compound is sparse, the data from analogous salicylic acid-based systems provide a strong indication of the expected properties and the tunability of these materials. Further research into the ring-opening polymerization of this compound derivatives could open up new avenues for the creation of advanced biodegradable and functional polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of a salicylate-based poly(anhydride-ester) to electron beam and gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Poly(anhydride-ester) and Poly(N-vinyl-2-pyrrolidone) Blends: Salicylic acid-releasing blends with hydrogel-like properties that reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Methylsalicylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsalicylic acid, a methylated derivative of salicylic acid, serves as a versatile precursor in the synthesis of a variety of agrochemicals. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and a methyl group on the benzene ring, allows for diverse chemical modifications to produce compounds with fungicidal, insecticidal, and herbicidal properties. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical compounds derived from this compound, presents quantitative data on their efficacy, and illustrates key synthesis and activity pathways.
Fungicidal Applications
Derivatives of this compound, particularly salicylanilides and their analogues, have demonstrated significant potential as fungicidal agents. These compounds often act by disrupting the fungal cell membrane, inhibiting spore germination, or interfering with cellular respiration.
Synthesis of Fungicidal 3-Methylsalicylanilides
A common route to synthesizing fungicidal salicylanilides involves the amidation of this compound with a substituted aniline.
Experimental Protocol: Synthesis of a 3-Methylsalicylanilide Derivative
-
Activation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amidation: To the activated acid solution, add the desired substituted aniline (1.0 eq). Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for 3-Methylsalicylanilide Synthesis
Caption: General workflow for the synthesis of 3-methylsalicylanilide fungicides.
Quantitative Data: Fungicidal Activity
The efficacy of synthesized 3-methylsalicylamide derivatives can be quantified by determining their half-maximal effective concentration (EC₅₀) against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference |
| Nicotinamide Derivative 4a | Pseudoperonospora cubensis | 4.69 | [1] |
| Nicotinamide Derivative 4f | Pseudoperonospora cubensis | 1.96 | [1] |
| Commercial Fungicide (Diflumetorim) | Pseudoperonospora cubensis | 21.44 | [1] |
| Commercial Fungicide (Flumorph) | Pseudoperonospora cubensis | 7.55 | [1] |
Insecticidal Applications
Esters of this compound have shown promise as insecticidal agents, particularly as fumigants and contact toxins against stored product pests.
Synthesis of Insecticidal 3-Methylsalicylate Esters
The synthesis of these esters is typically achieved through Fischer esterification or by reacting an acid chloride with an alcohol.
Experimental Protocol: Synthesis of an Alkyl 3-Methylsalicylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the desired alcohol (e.g., ethanol, 5-10 eq), which also serves as the solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Reaction Pathway for 3-Methylsalicylate Ester Synthesis
Caption: Fischer esterification of this compound to produce insecticidal esters.
Quantitative Data: Insecticidal Activity
The insecticidal efficacy of 3-methylsalicylate derivatives can be evaluated by determining their lethal dose (LD₅₀) or lethal time (LT₅₀) for target insect pests.
| Compound | Target Pest | Assay Type | LD₅₀ (µ g/beetle ) | LT₅₀ (hours at 10mg dose) | Reference |
| Methyl Salicylate | Sitophilus oryzae | Fumigant | - | > 168 | [2] |
| Methyl Salicylate | Tribolium castaneum | Fumigant | - | ~70% mortality at 48h | [2] |
| Methyl Salicylate | Trogoderma granarium | Fumigant | - | >80% mortality at 48h | [2] |
| Methyl Salicylate | Stored product beetle | Contact | 28.89 | - | [2] |
Herbicidal Applications
While less common, derivatives of this compound can be explored for herbicidal activity. The structural modifications would typically aim to mimic known herbicidal pharmacophores or to interfere with plant-specific biological pathways. Further research is needed to establish detailed protocols and efficacy data in this area.
Signaling Pathways and Mechanism of Action
Salicylic acid is a well-known plant hormone that plays a crucial role in inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response against pathogens. While the direct signaling pathways of agrochemicals derived from this compound are often compound-specific, the underlying principle of inducing plant defense is a key area of investigation.
Simplified Diagram of Salicylic Acid-Induced Systemic Acquired Resistance
Caption: Simplified pathway of salicylic acid-mediated systemic acquired resistance in plants.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its derivatives have demonstrated notable fungicidal and insecticidal activities. The protocols and data presented herein provide a foundation for researchers and professionals in the field to explore and develop novel and effective crop protection agents based on this promising chemical scaffold. Further research into the synthesis of herbicidal derivatives and detailed elucidation of the mechanisms of action of these compounds will undoubtedly expand their application in modern agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylsalicylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue in this compound synthesis, often attributed to suboptimal reaction conditions, reactant purity, or side reactions.
Possible Causes & Solutions:
-
Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water, which can consume the base and inhibit the formation of the reactive phenoxide intermediate. Ensure all reactants, solvents, and glassware are thoroughly dried before use.[1][2] The starting cresol sodium salt is known to be very hygroscopic.[3]
-
Improper Reaction Temperature: The carboxylation temperature is a critical parameter. For the gas-solid phase Kolbe-Schmitt method, a temperature range of 398–448 K (125–175 °C) is often optimal.[1] Temperature can also influence the regioselectivity of the carboxylation.[4]
-
Inadequate Carbon Dioxide Pressure: Sufficient CO2 pressure is necessary to drive the carboxylation forward. Pressures between 0.5 to 1.5 MPa are typically recommended for the gas-solid phase synthesis.[1]
-
Suboptimal Reactant Ratio: The molar ratio of the cresolate to the carboxylating agent can impact the yield. Experiment with varying ratios to find the optimal condition for your specific setup.
-
Formation of Isomeric Byproducts: The synthesis can produce other isomers, such as 4-hydroxy-3-methylbenzoic acid when starting from o-cresol, which reduces the yield of the desired this compound.[5] Purification methods like recrystallization are crucial to isolate the correct isomer.
A logical workflow for troubleshooting low yield can be visualized as follows:
Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
The most common byproducts in the synthesis of this compound are other positional isomers. When using o-cresol as a starting material, the primary isomeric byproduct is 4-hydroxy-3-methylbenzoic acid.[5] When starting from m-cresol, other cresotic acid isomers can form. Additionally, dione compounds have been reported as significant side products in some synthesis routes, which can seriously reduce the yield of the main product.[1]
Strategies to Minimize Byproducts:
-
Control of Reaction Temperature: The regioselectivity of the Kolbe-Schmitt reaction can be temperature-dependent.[4] Careful control and optimization of the reaction temperature can favor the formation of the desired isomer.
-
Choice of Cation: In the Kolbe-Schmitt reaction, the choice of the alkali metal cation can influence the position of carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-carboxylated product.[4]
-
Purification: A robust purification protocol is essential. Recrystallization from a suitable solvent (e.g., water) is a common method to separate this compound from its isomers and other impurities.[6]
The reaction pathway illustrating the formation of the desired product and a key byproduct is shown below:
References
- 1. Page loading... [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 83-40-9 [amp.chemicalbook.com]
How to improve the yield of 3-Methylsalicylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Methylsalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used industrial method for synthesizing this compound is the Kolbe-Schmitt reaction.[1] This process involves the carboxylation of sodium o-cresolate (the sodium salt of o-cresol) using carbon dioxide under pressure and heat.[2]
Q2: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?
A2: Typical conditions for the gas-solid phase Kolbe-Schmitt synthesis of this compound are:
-
Carboxylation Temperature: 398–448 K (125–175 °C)[1]
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Carbon Dioxide Pressure: 0.5–1.5 MPa (5–15 atm)[1]
-
Reaction Time: 5–7 hours[1]
Q3: What are the main factors that can negatively impact the yield of the reaction?
A3: The primary factors that can lower the yield of this compound are:
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Presence of Water: Even small amounts of water can adversely affect the product yield. It is crucial to use anhydrous starting materials and maintain a dry reaction environment.[1]
-
Improper Temperature and Pressure: Deviation from the optimal temperature and pressure ranges can lead to the formation of by-products and incomplete reaction.
-
Purity of Reactants: The purity of o-cresol and the complete conversion to its sodium salt are critical for a high-yield synthesis.
Q4: What are the common by-products in this synthesis?
A4: While specific by-products for the carboxylation of o-cresol are not extensively detailed in the provided search results, analogous reactions with phenol suggest that isomeric cresotic acids and dicarboxylic acids (like hydroxyisophthalic acids) could be potential impurities. One source mentions that in some synthesis methods, a large number of dione compounds can be formed, reducing the main product's yield.[1]
Q5: How can I purify the crude this compound?
A5: The most common method for purifying crude this compound is recrystallization.[3][4] Water is a commonly used solvent for this purpose.[3] The principle of recrystallization is based on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, which allows for the separation of the pure compound from impurities that remain dissolved in the solvent.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture in reactants or glassware. 2. Incomplete formation of sodium o-cresolate. 3. CO2 pressure is too low. 4. Reaction temperature is outside the optimal range. 5. Reaction time is insufficient. | 1. Ensure all glassware is oven-dried. Use anhydrous o-cresol and ensure the sodium salt is completely dry.2. Use a slight excess of sodium hydroxide and ensure complete reaction with o-cresol before carboxylation.3. Increase the CO2 pressure to within the recommended range of 0.5-1.5 MPa.[1]4. Optimize the temperature within the 125-175 °C range.[1]5. Increase the reaction time to ensure completion (typically 5-7 hours).[1] |
| Product is Discolored (e.g., pink, brown) | 1. Presence of colored impurities from starting materials. 2. Oxidation of phenolic compounds. 3. Formation of colored by-products. | 1. Use purified o-cresol.2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that excessive charcoal can adsorb the product as well.[4]3. Optimize reaction conditions to minimize side reactions. |
| Difficulty in Isolating the Product | 1. Incomplete precipitation after acidification. 2. Product remains dissolved in the crystallization solvent. | 1. Ensure the pH is sufficiently acidic (pH 1-2) by adding a slight excess of a strong acid like H2SO4.[6]2. Cool the solution in an ice bath to maximize precipitation.[6] Use the minimum amount of hot solvent necessary for recrystallization.[6] |
| Melting Point of the Purified Product is Low and/or Broad | 1. Incomplete removal of impurities. 2. Presence of solvent in the final product. | 1. Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals.2. Thoroughly dry the purified crystals under vacuum. |
Data Presentation
Table 1: Effect of Reaction Conditions on Salicylic Acid Yield (Analogous System)
Data for a suspension-based Kolbe-Schmitt reaction of sodium phenoxide in toluene to produce salicylic acid. This serves as a model for the synthesis of this compound.
| Temperature (°C) | CO2 Pressure (bar) | Reaction Time (h) | Phenol/Sodium Phenoxide Molar Ratio | Salicylic Acid Molar Yield (%) |
| 125 | 30 | 2 | 1:1 | 6.84 |
| 150 | 30 | 2 | 1:1 | 41.71 |
| 225 | 30 | 2 | 1:1 | 77.52 |
| 225 | 30 | 2 | 2:1 | 92.68 |
(Source: Adapted from a study on suspension-based Kolbe-Schmitt reaction of sodium phenoxide.[7])
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction.
-
Preparation of Sodium o-Cresolate:
-
In a suitable reaction vessel, dissolve o-cresol in a minimal amount of an appropriate anhydrous solvent (e.g., toluene).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add a stoichiometric equivalent of sodium hydroxide (as a concentrated aqueous solution or solid pellets).
-
Heat the mixture with stirring to facilitate the reaction and remove the water via azeotropic distillation or vacuum drying until the sodium o-cresolate is a fine, dry powder.
-
-
Carboxylation:
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2.
-
Dissolve the solid product in hot water.
-
Acidify the aqueous solution with a strong acid (e.g., sulfuric acid) to a pH of 1-2. This will precipitate the crude this compound.[6]
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Cool the mixture in an ice bath to maximize precipitation.[6]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Water is a commonly used solvent for the recrystallization of salicylic acid derivatives.[3]
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.[4]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Methylsalicylic Acid
Welcome to the technical support center for the purification of crude 3-Methylsalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is a white to off-white crystalline solid.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 163-167 °C[2] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and hot water. Sparingly soluble in cold water.[1] |
| pKa | ~2.99 |
Q3: What are the potential impurities in crude this compound synthesized via the Kolbe-Schmitt reaction of o-cresol?
A3: The Kolbe-Schmitt reaction of o-cresol can lead to several impurities. The primary impurity is often unreacted o-cresol. Other potential byproducts include isomers such as 4-hydroxy-3-methylbenzoic acid and other carboxylated or oxidized derivatives of o-cresol.[3][4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value (163-167 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating the main compound from its impurities.
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Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy can be used to identify the compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out - The compound separates as an oil instead of crystals.
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Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solute is melting before it dissolves. Also, the solution may be supersaturated with impurities, or the compound itself has a low melting point.
-
Solution:
-
Lower the temperature: Reheat the solution to dissolve the oil, then allow it to cool more slowly.
-
Use more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oily mixture to achieve complete dissolution and then cool slowly.
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Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. For this compound, a mixture of ethanol and water can be effective.
-
Problem 2: No Crystal Formation Upon Cooling.
-
Cause: The solution is not saturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Reduce the volume of the solvent: If the solution is not saturated, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Use an ice bath to further cool the solution.
-
Problem 3: Poor Recovery of the Purified Product.
-
Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product.
-
Efficient filtration: Use a Büchner funnel for vacuum filtration and wash the collected crystals with a minimal amount of ice-cold solvent.
-
Acid-Base Extraction
Problem 1: Emulsion formation at the interface of the aqueous and organic layers.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making separation difficult.
-
Solution:
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Gentle mixing: Swirl or gently invert the separatory funnel instead of shaking it vigorously.
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Break the emulsion:
-
Add a small amount of saturated sodium chloride solution (brine).
-
Gently swirl the funnel.
-
Allow the funnel to stand undisturbed for a period.
-
-
Problem 2: The product does not precipitate upon acidification of the aqueous layer.
-
Cause: The aqueous solution may not be sufficiently acidic, or the product is too soluble in the aqueous medium.
-
Solution:
-
Check the pH: Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) by testing with pH paper. Add more acid if necessary.
-
Back-extraction: If the product is soluble in the aqueous solution, it can be recovered by extracting the acidified aqueous layer with an organic solvent like diethyl ether or ethyl acetate. The organic extracts can then be combined, dried, and the solvent evaporated to yield the purified product.[6]
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Cause: The chosen mobile phase may not have the optimal polarity, or the column may be overloaded.
-
Solution:
-
Optimize the mobile phase: Use TLC to test different solvent systems to find one that gives good separation between this compound and its impurities. A common starting point for phenolic acids is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to suppress tailing.
-
Reduce the sample load: Overloading the column leads to broad bands and poor separation. Reduce the amount of crude material applied to the column.
-
Problem 2: Cracking or channeling of the silica gel in the column.
-
Cause: Improper packing of the column or allowing the column to run dry.
-
Solution:
-
Proper packing: Pack the column carefully using a slurry method to ensure a uniform and compact bed of silica gel.
-
Keep the column wet: Never let the solvent level drop below the top of the silica gel. Always have a head of solvent above the stationary phase.
-
Experimental Protocols
Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying crude this compound that contains non-polar impurities.
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 1 gram of crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol dropwise until the solid just dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Acid-Base Extraction
This protocol is effective for separating this compound from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve approximately 1 gram of the crude this compound in 20 mL of diethyl ether in a separatory funnel.
-
Extraction: Add 15 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and vent frequently while gently shaking to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium 3-methylsalicylate into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 15 mL of 5% sodium bicarbonate solution and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6 M hydrochloric acid dropwise until no more precipitate forms and the solution is acidic to pH paper (pH ~2).
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Column Chromatography
This protocol is useful for separating this compound from impurities with similar polarities.
Methodology:
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry of silica in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 hexanes:ethyl acetate). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce peak tailing.
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table provides estimated recovery yields for the different purification techniques. Actual yields will vary depending on the initial purity of the crude material and the experimental execution.
| Purification Technique | Typical Purity Achieved | Estimated Recovery Yield |
| Single-Solvent Recrystallization | >98% | 60-80% |
| Mixed-Solvent Recrystallization | >99% | 70-90% |
| Acid-Base Extraction | >97% | 80-95% |
| Column Chromatography | >99% | 50-85% |
Visualizations
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Methylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylsalicylic acid. The primary focus is on addressing common side reactions and purification challenges encountered during the Kolbe-Schmitt reaction of m-cresol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound (also known as o-cresotic acid or 2-hydroxy-3-methylbenzoic acid) is the Kolbe-Schmitt reaction.[1] This process involves the carboxylation of the sodium or potassium salt of m-cresol using carbon dioxide under elevated temperature and pressure.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions in the Kolbe-Schmitt synthesis of this compound are the formation of positional isomers. The carboxylation of m-cresol can also occur at other positions on the aromatic ring, leading to the formation of 4-Methylsalicylic acid and 5-Methylsalicylic acid. Additionally, though less commonly specified in recent literature, the formation of dione compounds has been reported as a potential side reaction under certain conditions.[1]
Q3: How can I minimize the formation of isomeric byproducts?
The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors. Generally, lower reaction temperatures and the use of sodium phenoxide (as opposed to potassium phenoxide) tend to favor ortho-carboxylation, leading to a higher yield of the desired this compound.[2] Conversely, higher temperatures often lead to the formation of the thermodynamically more stable para-isomer.
Q4: What are the recommended purification methods to remove isomeric impurities?
The separation of this compound from its isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional Crystallization: This method takes advantage of slight differences in the solubility of the isomers in a given solvent.[3]
-
Recrystallization: A standard technique to purify the crude product.[4][5] Water is a commonly used solvent for the recrystallization of salicylic acid derivatives.[6]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be an effective method to resolve isomeric mixtures.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal reaction conditions favoring isomer formation. | - Temperature Control: Maintain a lower reaction temperature (e.g., 120-150°C) to favor ortho-carboxylation. - Choice of Base: Use sodium hydroxide to generate the sodium cresolate, as this generally provides higher ortho-selectivity compared to potassium hydroxide.[2] - Pressure: Ensure adequate carbon dioxide pressure (typically 5-100 atm) is maintained throughout the reaction to drive the carboxylation.[2] |
| Incomplete reaction. | - Reaction Time: Increase the reaction time to ensure the carboxylation goes to completion. - Mixing: Ensure efficient mixing to facilitate the reaction between the solid cresolate and gaseous CO2. | |
| High proportion of 4-Methylsalicylic acid and/or 5-Methylsalicylic acid in the product mixture | Reaction temperature is too high. | - Lower the reaction temperature. Higher temperatures favor the formation of the thermodynamically more stable para- and meta-carboxylation products. |
| Use of potassium hydroxide as the base. | - Switch to sodium hydroxide to favor the formation of the ortho-isomer. | |
| Presence of unreacted m-cresol in the product | Insufficient carbon dioxide or incomplete reaction. | - Ensure a sufficient and sustained pressure of CO2. - Increase the reaction time or temperature moderately, while monitoring the impact on isomer formation. |
| Inefficient mixing. | - Improve the agitation of the reaction mixture. | |
| Dark coloration of the final product | Oxidation of phenolic compounds. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) before the introduction of CO2. - Use purified starting materials. |
| Presence of impurities from starting materials. | - Purify the starting m-cresol before use. | |
| Difficulty in separating isomers by recrystallization | Similar solubility of the isomers in the chosen solvent. | - Solvent Screening: Experiment with different solvent systems to find one that maximizes the solubility difference between the isomers. - Fractional Crystallization: Perform a stepwise crystallization to enrich the desired isomer in different fractions.[3] |
| Co-crystallization of isomers. | - Consider derivatization of the mixture to compounds with more distinct physical properties, followed by separation and subsequent removal of the derivatizing group. |
Experimental Protocols
General Protocol for Kolbe-Schmitt Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory-specific equipment and safety protocols.
-
Preparation of Sodium m-cresolate:
-
In a suitable high-pressure reactor, dissolve m-cresol in a minimal amount of a high-boiling inert solvent (e.g., toluene or xylene) or perform the reaction in the absence of a solvent.
-
Under an inert atmosphere (e.g., nitrogen), carefully add one molar equivalent of sodium hydroxide (as a concentrated aqueous solution or as solid pellets/powder).
-
Heat the mixture with stirring to drive off the water and form the anhydrous sodium m-cresolate. This step is critical as the presence of water can reduce the yield.
-
-
Carboxylation:
-
Once the sodium m-cresolate is dry, cool the reactor to the desired reaction temperature (e.g., 130-150°C).
-
Pressurize the reactor with dry carbon dioxide to the desired pressure (e.g., 5-10 atm).
-
Maintain the temperature and pressure with vigorous stirring for several hours (e.g., 4-8 hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2.
-
Dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3. This will precipitate the crude methylsalicylic acids.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture).
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Visualizations
Kolbe-Schmitt Reaction Pathway for this compound Synthesis
Caption: Kolbe-Schmitt synthesis of this compound from m-cresol.
Troubleshooting Logic for Low Product Yield
Caption: Logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. rcprocess.se [rcprocess.se]
- 4. youtube.com [youtube.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. This compound CAS#: 83-40-9 [m.chemicalbook.com]
- 7. Separation of Methyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylsalicylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylsalicylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1] This process involves the carboxylation of sodium o-cresolate under pressure and heat.[2]
Q2: What are some general strategies for optimizing reactions involving this compound derivatives?
A2: Optimizing reactions for these derivatives typically involves systematically varying key parameters. This includes screening different catalysts, ligands, bases, solvents, reaction temperatures, and times to identify the conditions that provide the highest yield and purity of the desired product.[3] Design of Experiments (DoE) can be a valuable tool in this optimization process.
Q3: How does the structure of this compound affect its reactivity?
A3: The reactivity of this compound is influenced by its functional groups: a carboxylic acid, a hydroxyl group, and a methyl group on the aromatic ring. The hydroxyl and carboxylic acid groups can be deprotonated, making the molecule reactive towards electrophiles. The methyl group introduces steric hindrance, which can affect the accessibility of the adjacent functional groups and may require tailored reaction conditions.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield during the esterification of this compound.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete reaction | Increase reaction time or temperature. | Esterification is an equilibrium reaction. Driving the reaction towards the product can be achieved by providing more energy or allowing more time to reach equilibrium. |
| Water inhibiting the reaction | Use a Dean-Stark apparatus to remove water as it forms. Add a dehydrating agent. | Water is a byproduct of esterification and can shift the equilibrium back to the starting materials. Its removal drives the reaction to completion. |
| Steric hindrance | Use a less sterically hindered alcohol or a more reactive acylating agent (e.g., acid chloride or anhydride). | The methyl group on this compound can sterically hinder the approach of bulky alcohols. Using smaller reagents can overcome this. |
| Insufficient catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄). | An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack of the alcohol. |
Williamson Ether Synthesis
Problem: Low yield or formation of side products during the etherification of the phenolic hydroxyl group.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete deprotonation of the phenol | Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. | The Williamson ether synthesis requires the formation of a nucleophilic alkoxide. Incomplete deprotonation leads to unreacted starting material. |
| Elimination side reaction | Use a primary alkyl halide as the electrophile. Avoid secondary or tertiary alkyl halides. | The alkoxide is a strong base and can promote E2 elimination, especially with sterically hindered alkyl halides. Primary halides are more susceptible to the desired SN2 reaction.[4][5][6] |
| Low reactivity of the alkyl halide | Use an alkyl iodide or bromide instead of a chloride, or a tosylate/mesylate for a better leaving group. | The rate of the SN2 reaction is dependent on the quality of the leaving group. Iodides, bromides, and sulfonates are excellent leaving groups.[5] |
| Inappropriate solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. |
Suzuki Cross-Coupling Reactions
Problem: Low yield or no reaction when coupling a this compound derivative (e.g., a bromo-substituted derivative) with a boronic acid.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. | The Palladium(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation. |
| Poor solubility of starting materials | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). | Poor solubility can lead to slow reaction rates. Finding a suitable solvent system is crucial for efficient coupling.[7] |
| Protodeboronation of the boronic acid | Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). Minimize reaction time and temperature. | Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of strong bases and water.[7][8] |
| Ester cleavage | If the substrate is an ester, use a milder base like KF instead of stronger bases like NaOH or K₃PO₄. | Strong bases can hydrolyze the ester functionality.[7] |
| Inefficient oxidative addition | Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos). | The choice of ligand is critical for the oxidative addition step, especially with electron-rich or sterically hindered aryl halides.[8][9] |
Buchwald-Hartwig Amination
Problem: Low conversion in the amination of a halo-substituted this compound derivative.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive catalyst | Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. | The catalytic cycle requires an active Pd(0) species. |
| Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10] |
| Base incompatibility or inefficiency | Screen different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). Consider using a soluble organic base like DBU for homogeneous conditions.[11] | The base is crucial for deprotonating the amine and forming the palladium-amido complex. The choice of base can significantly impact the reaction rate and substrate scope.[10] |
| Substrate inhibition | Use a higher catalyst loading or a more robust catalyst system. | The starting material or product might coordinate to the palladium center and inhibit catalysis. |
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, 10-20 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis of a this compound Ester
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Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound ester (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF). Add sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Alkylation: After gas evolution ceases, add the primary alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with water.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.[1]
Protocol 3: Suzuki Coupling of a Bromo-3-Methylsalicylic Acid Derivative
-
Reaction Setup: To a Schlenk flask, add the bromo-3-methylsalicylic acid derivative (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[12][13]
Protocol 4: Buchwald-Hartwig Amination of a Bromo-3-Methylsalicylic Acid Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-3-methylsalicylic acid derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.5-3 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by column chromatography.[14]
Visualizations
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability and degradation of 3-Methylsalicylic acid
This center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 3-Methylsalicylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from incompatible substances such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. For long-term storage of solutions, keeping them at -20°C for one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere, is recommended.
Q2: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?
A2: Unexpected peaks often indicate the presence of degradation products. This compound can degrade under several conditions:
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Hydrolysis: Exposure to acidic or, more significantly, basic conditions can cause hydrolysis. Salicylic acid derivatives are known to be more sensitive to alkaline degradation.
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Thermal Stress: High temperatures can lead to thermal decomposition. Decomposition of similar compounds like salicylic acid can begin above 150°C.[1][2]
-
Photodegradation: Exposure to UV light can induce degradation. Photolytic stress studies on salicylic acid have shown degradation upon exposure to UV light at 254 nm.
-
Oxidation: Contact with oxidizing agents (e.g., hydrogen peroxide) can degrade the compound.
To troubleshoot, review your experimental conditions, including solvent pH, temperature, and light exposure. Ensure all solvents are fresh and of high purity.
Q3: My compound has changed in appearance (e.g., color change). Does this signify degradation?
A3: Yes, a physical change, such as a white powder turning slightly reddish or yellow, can be an indicator of degradation. This is often due to the formation of minor impurities or degradation products resulting from oxidation or other chemical reactions. If you observe a color change, it is advisable to re-test the purity of the compound before use.
Q4: What substances are known to be incompatible with this compound?
A4: this compound is incompatible with several classes of chemicals. Direct contact should be avoided with:
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Strong oxidizing agents
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Strong bases
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Acid anhydrides
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Acid chlorides
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Fluorine and iodine
Mixing with these substances can lead to vigorous reactions and rapid degradation of the compound.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of salicylic acid derivatives is highly pH-dependent. While specific data for this compound is limited, studies on the closely related acetylsalicylic acid show that hydrolysis is significantly accelerated at higher (basic) pH levels.[3][4] In acidic environments, the compound is relatively more stable. Therefore, for experiments in aqueous solutions, it is critical to use buffers to control the pH and minimize hydrolytic degradation, especially if the solution is to be stored or used over an extended period.[3]
Quantitative Stability Data
Table 1: Summary of Forced Degradation Studies on Salicylic Acid
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | Refluxed for 30 min at 80°C | Degradation observed |
| Base Hydrolysis | 0.1 N NaOH | Refluxed for 30 min at 80°C | Significant degradation, more sensitive than to acid |
| Oxidation | 2-3% H₂O₂ | Refluxed for 30 min at 80°C | Degradation observed |
| Thermal Degradation | Dry Heat | 80°C | Degradation observed |
| Photodegradation | UV Light | 24 hours at 254 nm | Degradation observed |
Data synthesized from studies on salicylic acid and its derivatives.[5][6][7]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is essential for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N HCl. Reflux the mixture at 60-80°C for a predetermined period (e.g., 30 minutes to 4 hours).[5][8] Cool the solution and neutralize it with an appropriate amount of NaOH before dilution for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N NaOH. Reflux at 60-80°C for a shorter period (e.g., 30 minutes) due to higher sensitivity.[5][8] Cool and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[5][8] Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Thermal Degradation: Place the solid compound in a hot air oven at a temperature below its melting point (e.g., 80°C) for a specified duration.[6] Also, heat the stock solution under reflux at a controlled temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.
3. Sample Analysis:
-
After exposure to the stressor, dilute the samples to a suitable concentration (e.g., 20-100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile is a common starting point.[5] Detection is typically performed using a UV detector at a wavelength around 230 nm or 304 nm.
Visualizations
Caption: Simplified potential degradation pathways for this compound.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. sciforum.net [sciforum.net]
- 4. quora.com [quora.com]
- 5. longdom.org [longdom.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylsalicylic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (also known as o-Cresotic acid) is a derivative of salicylic acid. It is an organic compound that appears as a white solid and is soluble in basic water and polar organic solvents. In research, it is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs. It is also investigated for its fibrinolytic activity, which involves activating the fibrinolytic system in human plasma, and for its antilipidemic properties, which may help in lowering plasma free fatty acid and cholesterol levels. Additionally, it serves as a building block for more complex molecules in the development of novel products in the pharmaceutical, agrochemical, and dye industries.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the solid powder at -20°C for up to three years. Stock solutions should be stored at -80°C for up to six months or at -20°C for one month, protected from light and under a nitrogen atmosphere. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the known safety hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Troubleshooting Guides
Synthesis
Q4: I am experiencing low yields in my this compound synthesis using the Kolbe-Schmitt reaction. What are the common causes and how can I improve the yield?
Low yields in the Kolbe-Schmitt synthesis of this compound (by carboxylation of o-cresolate) can stem from several factors. Here are some common issues and potential solutions:
-
Incomplete reaction: The reaction may
Technical Support Center: Overcoming Solubility Challenges with 3-Methylsalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 1.5 g/L at 20°C.[1][2] This classifies it as a poorly water-soluble compound.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a variety of polar organic solvents.[1][3] Quantitative data is available for some of these solvents, as shown in the table below. It is also known to be soluble in ethanol and ether.[4]
Q3: What is the pKa of this compound and why is it important for solubility?
A3: The pKa of this compound is approximately 2.99.[1][2] This acidic pKa indicates that the molecule will be predominantly in its neutral, less soluble form at acidic pH values. By adjusting the pH to be above the pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, heating can increase the solubility of this compound in water and other solvents.[5] However, it is crucial to be aware of the compound's stability at elevated temperatures. For short-term dissolution, gentle heating can be effective. For long-term storage, it is recommended to prepare a stock solution in a suitable organic solvent.
Q5: Are there any known incompatibilities for this compound in solution?
A5: While specific incompatibility data for this compound is limited, it is important to note that its parent compound, salicylic acid, is incompatible with sorbitol, tannic acid, and may affect the integrity of some plastics.[6] It is advisable to use glass or chemically resistant polymer containers for solutions of this compound.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Aqueous Solution
Possible Cause: The pH of the aqueous solution is too low, causing the compound to be in its less soluble, protonated form.
Solution:
-
pH Adjustment: Increase the pH of the solution to at least 2 pH units above the pKa of this compound (i.e., pH > 5). This will convert the acid to its more soluble salt form. You can use a suitable base such as sodium hydroxide or potassium hydroxide for this adjustment.
Experimental Protocol: pH Adjustment for Aqueous Solutions
-
Prepare a slurry of this compound in water at the desired concentration.
-
While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved and the pH is stable in the desired range (e.g., pH 7.0-7.4 for physiological relevance).
-
If needed, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach the final target pH.
Issue 2: Difficulty Dissolving this compound in a Co-solvent System for Biological Assays
Possible Cause: The proportion of the aqueous component in the co-solvent mixture is too high, or the chosen co-solvent is not optimal.
Solution:
-
Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent in your mixture. Common co-solvents for poorly soluble drugs include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% of a suitable organic solvent (e.g., DMSO) at a high concentration. This stock solution can then be serially diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤1% for DMSO).
Experimental Protocol: Co-solvent Solubilization
-
Select a biocompatible co-solvent in which this compound has high solubility (e.g., DMSO, ethanol).
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100 mM in DMSO). Gentle warming or sonication may be used to aid dissolution.
-
For your experiment, dilute the stock solution into your aqueous buffer to the desired final concentration. For example, to achieve a 100 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 999 µL of aqueous buffer.
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Always include a vehicle control (the same final concentration of the co-solvent without the drug) in your experiments to account for any effects of the solvent itself.
Issue 3: Need to Prepare a High-Concentration Aqueous Formulation without Using Organic Solvents
Possible Cause: The intrinsic aqueous solubility of this compound is too low for the desired application.
Solution:
-
Hydrotropy: Utilize a hydrotropic agent to increase the aqueous solubility. Hydrotropes are compounds that, at high concentrations, enhance the solubility of poorly soluble substances. Common hydrotropes include sodium benzoate, sodium salicylate, and urea.
Experimental Protocol: Hydrotropic Solubilization
-
Prepare an aqueous solution of the chosen hydrotrope at a high concentration (e.g., 2 M Sodium Benzoate).
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Add the this compound powder to the hydrotrope solution.
-
Stir the mixture at room temperature until the this compound is completely dissolved. The amount of this compound that can be dissolved will depend on the concentration of the hydrotrope.
-
This method is particularly useful for analytical techniques or formulations where organic solvents are not desirable.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1.5 g/L | 20 |
| Methanol | ~50 mg/mL (5%) | Room Temperature |
| DMSO | 45 mg/mL | Room Temperature |
| Ethanol | Soluble | Room Temperature |
| Ether | Soluble | Room Temperature |
Table 2: Estimated Solubility of this compound in Ethanol-Water Mixtures at 25°C (Based on Salicylic Acid Data)
| Ethanol Concentration (v/v %) | Estimated Solubility (M) |
| 10 | 0.021 |
| 20 | 0.035 |
| 30 | 0.081 |
| 40 | 0.277 |
| 50 | 0.526 |
| 60 | 1.061 |
| 70 | 1.633 |
| 80 | 1.931 |
| 100 | 2.087 |
Disclaimer: The data in Table 2 is for salicylic acid and should be used as an estimation for this compound due to their structural similarity. Experimental verification is recommended.[7]
Mandatory Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Effect of pH on the solubility of this compound.
References
- 1. This compound CAS#: 83-40-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 83-40-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gzscienceclassonline.weebly.com [gzscienceclassonline.weebly.com]
Technical Support Center: Purification of 3-Methylsalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Methylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route used. The most prevalent method for synthesizing this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of sodium o-cresolate.[1] Potential impurities from this process include:
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Unreacted o-cresol: The starting material for the synthesis.
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4-Hydroxy-3-methylbenzoic acid: An isomeric byproduct formed during the carboxylation of o-cresol.[2]
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Other isomeric methylsalicylic acids: Depending on the precise reaction conditions, small amounts of other isomers may be formed.
-
Dione compounds: These can be significant byproducts in certain variations of the Kolbe-Schmitt reaction.
-
Inorganic salts: Resulting from the neutralization and workup steps of the synthesis.
Q2: What is the most common and effective method for purifying this compound in a laboratory setting?
A2: Recrystallization is the most widely used and effective technique for purifying this compound.[3] This method relies on the principle that the solubility of this compound and its impurities differ in a given solvent at different temperatures. Water is a commonly recommended solvent for this purpose.[3]
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids have a sharp and defined melting point. The melting point of pure this compound is typically in the range of 163-165 °C.[3] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Q4: Can I use a solvent other than water for the recrystallization of this compound?
A4: Yes, other polar organic solvents can be used. This compound is soluble in methanol.[4] A mixed solvent system, such as an ethanol-water mixture, can also be effective, particularly if the solubility in pure water is too low even at elevated temperatures, or if certain impurities are either too soluble or insoluble in water.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound by recrystallization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in hot water. | 1. Insufficient solvent. 2. The presence of insoluble impurities. | 1. Add small increments of hot water until the solid dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield. 2. If the solid still does not dissolve after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution was not cooled to a low enough temperature. 3. The solution is supersaturated. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Place the flask in an ice bath to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Alternatively, add a small "seed" crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The concentration of impurities is very high, significantly depressing the melting point. | 1. Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and encourage crystallization. 2. Consider a preliminary purification step, such as a column chromatography, to remove a larger portion of the impurities before recrystallization. |
| The recovered crystals are colored. | 1. Presence of colored impurities. | 1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution has cooled to room temperature and then in an ice bath for at least 15-20 minutes before filtration. 3. When washing the collected crystals, use a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1.5 g/L[3] |
| Methanol | Not Specified | Soluble (e.g., to make a 5% solution)[5] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 163-165 °C[3] |
| Appearance | White to slightly reddish crystalline solid[3] |
| Purity (Typical Commercial Grade) | >98% or >99%[6] |
Experimental Protocols
Key Experiment: Recrystallization of this compound from Water
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the this compound just dissolves. Avoid adding an excess of water.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Set up a Buchner funnel with a piece of filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold deionized water. Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help dry them. Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.
Visualizations
Caption: Kolbe-Schmitt synthesis of this compound and potential impurities.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 83-40-9 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 83-40-9 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: 3-Methylsalicylic Acid Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Methylsalicylic acid (3-MSA) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
The most widely used method for the industrial production of this compound is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of sodium o-cresolate (the sodium salt of o-cresol) with carbon dioxide under pressure and heat, followed by acidification to yield this compound.[3]
Q2: What are the main applications of this compound?
This compound is a crucial intermediate in the chemical industry.[1][4] It is widely used in the synthesis of dyes, particularly azo and triphenylmethane dyes.[4][5] Additionally, it serves as a building block for pharmaceuticals, agrochemicals, and other specialty chemicals.[4][6]
Q3: What are the typical purity levels of commercially available this compound?
Commercially, this compound is available in various purity grades, with 98% and 99% being common for industrial applications.[7] Higher purity grades are often required for pharmaceutical and specialized chemical synthesis.
Q4: What are the key safety precautions to consider during the production of this compound?
This compound is a hazardous substance. It can cause serious eye damage, skin irritation, and respiratory irritation.[8][9] It is also harmful if swallowed.[10] Therefore, it is essential to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection, and avoid dust formation.[9][10][11][12]
Troubleshooting Guide
Low Product Yield
Q: We are experiencing significantly lower than expected yields of this compound during our scale-up experiments using the Kolbe-Schmitt reaction. What are the potential causes and how can we troubleshoot this?
A: Low yields in the Kolbe-Schmitt reaction for 3-MSA production can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Moisture Contamination: The presence of water can negatively impact the reaction yield.[1]
-
Troubleshooting: Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use. The sodium o-cresolate should be completely anhydrous.
-
-
Improper Reaction Conditions: The temperature and pressure are critical parameters for the Kolbe-Schmitt reaction.
-
Troubleshooting: Optimize the reaction temperature and CO2 pressure. For the synthesis of salicylic acid, temperatures around 125°C and pressures of 100 atm are typical.[2] These conditions may need to be adjusted for 3-MSA. Refer to the table below for suggested starting parameters.
-
-
Poor Mass and Heat Transfer: In a gas-solid reaction at scale, inefficient mixing can lead to localized overheating and incomplete reaction.[13]
-
Troubleshooting:
-
Improve agitation in the reactor to ensure uniform temperature distribution and better contact between the solid sodium o-cresolate and gaseous CO2.
-
Consider using a solvent-based system (slurry) to improve mass and heat transfer, though this introduces solvent recovery steps.[13]
-
-
-
Side Reactions: Undesirable side reactions can consume reactants and reduce the yield of the main product.[13]
-
Troubleshooting:
-
Careful control of the reaction temperature can minimize the formation of byproducts.
-
The formation of 4-hydroxyisophthalic acid and other isomers can occur.[14] Analytical monitoring of the reaction mixture can help identify and quantify these byproducts, guiding optimization efforts.
-
-
Product Purity Issues
Q: Our final this compound product is off-color and contains significant impurities. What are the likely causes and what purification methods are recommended?
A: Off-color and impure product is a common challenge in the scale-up of aromatic hydroxy acid synthesis.
-
Source of Impurities:
-
Colored Impurities: These can arise from side reactions during the synthesis or from impurities present in the starting materials.[14]
-
Unreacted Starting Materials: Incomplete reaction can leave residual o-cresol.
-
Isomeric Byproducts: The Kolbe-Schmitt reaction can produce isomers of 3-MSA.
-
-
Purification Protocol:
-
Recrystallization: This is a common and effective method for purifying 3-MSA. A mixed solvent system, such as diethyl ether and hexane, can be employed.[15] An aqueous phenol solvent has also been used for purifying salicylic acid.[14]
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before recrystallization.
-
Sublimation: For achieving very high purity, sublimation can be used, which is a method employed for pharmaceutical-grade salicylic acid.[16]
-
Data Presentation
Table 1: Typical Reaction Parameters for Kolbe-Schmitt Synthesis of Salicylic Acid (Adaptable for this compound)
| Parameter | Value | Reference |
| Reactant | Sodium Phenoxide (or Sodium o-cresolate for 3-MSA) | [2] |
| Reagent | Carbon Dioxide (CO2) | [2] |
| Temperature | 125 °C | [2] |
| Pressure | 100 atm | [2] |
| Reaction Time | 5 - 7 hours | [1] |
| Acidification Agent | Sulfuric Acid | [2] |
Table 2: Troubleshooting Common Issues in 3-MSA Production Scale-Up
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield | Moisture in reactants/reactor | Ensure all materials and equipment are anhydrous. |
| Sub-optimal temperature/pressure | Systematically vary and optimize reaction conditions. | |
| Poor mixing and heat transfer | Improve agitation; consider a slurry-based process. | |
| Formation of byproducts | Adjust temperature to favor desired product formation. | |
| Product Impurity | Presence of colored impurities | Treat with activated carbon during purification. |
| Unreacted starting materials | Optimize reaction time and conditions for full conversion. | |
| Isomeric impurities | Employ multi-step recrystallization for purification. |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via Kolbe-Schmitt Reaction
-
Preparation of Sodium o-cresolate:
-
Charge a high-pressure stainless-steel reactor with o-cresol.
-
Under an inert atmosphere (e.g., nitrogen), add a stoichiometric amount of sodium hydroxide solution (e.g., 50% aqueous solution) while agitating.
-
Heat the mixture under vacuum to remove water and form dry, powdered sodium o-cresolate.
-
-
Carboxylation:
-
Isolation of Sodium 3-Methylsalicylate:
-
Cool the reactor and vent the excess CO2 pressure.
-
The solid product is the sodium salt of this compound.
-
-
Acidification and Isolation of this compound:
-
Dissolve the sodium 3-methylsalicylate in hot water.
-
Slowly add sulfuric acid until the solution is acidic (pH ~2), which will precipitate the crude this compound.
-
Cool the mixture to complete the precipitation.
-
Filter the crude 3-MSA and wash with cold water to remove inorganic salts.
-
Dry the crude product.
-
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolution:
-
Dissolve the crude, dry 3-MSA in a minimum amount of a hot solvent, such as methanol or a mixture of water and phenol.[14]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and stir for a short period.
-
Filter the hot solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
-
Visualizations
Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for common 3-MSA production issues.
Caption: Logical diagram for 3-MSA process optimization.
References
- 1. Page loading... [guidechem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
- 8. astechireland.ie [astechireland.ie]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3359307A - Production of purified salicylic acid - Google Patents [patents.google.com]
- 15. chegg.com [chegg.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide to 3-, 4-, and 6-Methylsalicylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and synthesis of three isomers of methylsalicylic acid: 3-Methylsalicylic acid, 4-Methylsalicylic acid, and 6-Methylsalicylic acid. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Physicochemical Properties
The position of the methyl group on the salicylic acid scaffold significantly influences the physicochemical properties of these isomers, affecting their solubility, acidity, and melting points. A summary of these properties is presented in the table below.
| Property | This compound | 4-Methylsalicylic acid | 6-Methylsalicylic acid |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 163-165 °C[1] | 173-177 °C | 170-171 °C |
| pKa | 2.99 | 3.17 | No data available |
| Water Solubility | 1.5 g/L (at 20 °C) | 10 g/L (at 20 °C) | Soluble in basic water[2] |
Biological Activities and Mechanisms of Action
While all three isomers are derivatives of salicylic acid, they exhibit distinct biological activities.
This compound: This isomer is noted for its significant fibrinolytic activity in human plasma, which it achieves by activating the fibrinolytic system.[3][4] It has also been reported to possess antilipidemic properties, contributing to a decrease in plasma free fatty acids and cholesterol.[5]
4-Methylsalicylic Acid: This compound acts as an inhibitor of several enzymes, including medium-chain acyl-CoA synthetase and alkaline phosphatases (TNAP and IAP).[6][7] Derivatives of 4-methylsalicylic acid have demonstrated immunosuppressive activity.[7]
6-Methylsalicylic Acid: As a natural product biosynthesized by the enzyme 6-methylsalicylic acid synthase (6-MSAS), this isomer serves as a precursor in the biosynthesis of various secondary metabolites.[8] It has been shown to mimic the action of salicylic acid in activating disease resistance pathways in plants.[9][10] Furthermore, it is suggested to have antibacterial and anti-inflammatory properties.[11]
Direct comparative studies providing IC50 or MIC values for the parent acids under identical conditions are limited in the available literature. Much of the quantitative biological data pertains to derivatives of these compounds.
Synthesis Overview
The synthesis of each isomer is achieved through distinct chemical reactions.
This compound is commonly synthesized via the Kolbe-Schmitt reaction , where sodium o-cresolate is carboxylated under pressure and temperature.
4-Methylsalicylic Acid can be prepared by the hydroxylation of 4-methylbenzoic acid .
References
- 1. This compound 96.0 83-40-9 [sigmaaldrich.com]
- 2. 6-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. 3-methyl salicylic acid: a long acting salicylate which decreases free fatty acid mobilisation and plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
3-Methylsalicylic Acid vs. Salicylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for innovation. This guide provides an objective comparison of 3-Methylsalicylic acid and its parent compound, salicylic acid, focusing on their performance in key biological assays. The information presented is based on available experimental data to aid in informed decision-making for future research and development.
Comparative Biological Activities
Salicylic acid is a well-established compound with known anti-inflammatory, analgesic, antioxidant, and antimicrobial properties. Its mechanisms of action are extensively studied, primarily involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway. This compound, a derivative of salicylic acid, has also been investigated for its biological activities, though comparative data remains less abundant.
Available studies suggest that the addition of a methyl group at the third position of the salicylic acid scaffold can influence its biological profile. In antioxidant assays, this compound has demonstrated comparable or even superior activity to salicylic acid in specific contexts. For instance, in a DPPH radical scavenging assay, this compound exhibited a slightly higher pIC50 value.[1][2] Furthermore, in a hydrophilic oxygen radical absorbance capacity (H-ORAC) assay, this compound showed a greater capacity than salicylic acid.[3][4]
Regarding anti-inflammatory potential, direct comparative studies using standardized assays are limited. However, some evidence suggests that this compound (o-cresotic acid) is a more potent metabolic stimulant and exhibits uncoupling activity, a mechanism that can be related to anti-inflammatory effects.[5][6]
Information on the comparative antimicrobial activity is the most limited. While minimum inhibitory concentration (MIC) data is available for salicylic acid against various bacterial strains, similar quantitative data for this compound is not readily found in the current body of scientific literature.
Quantitative Data Summary
The following table summarizes the available quantitative data from comparative biological assays. It is important to note that direct comparative studies are scarce, and the presented data is compiled from the available literature.
| Biological Assay | Parameter | This compound | Salicylic Acid | Reference(s) |
| Antioxidant Activity (DPPH Assay) | pIC50 | 1.15 | 1.10 | [1][2] |
| Antioxidant Activity (H-ORAC) | H-ORAC Value | 0.371 | 0.248 | [3][4] |
Note: A higher pIC50 value indicates greater antioxidant activity. A higher H-ORAC value indicates a greater capacity to neutralize peroxyl radicals.
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to evaluate the biological activities of salicylic acid and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Preparation of Test Compounds: Stock solutions of this compound and salicylic acid are prepared in the same solvent as the DPPH solution. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.
-
A control sample containing the solvent and DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. The assay measures the amount of prostaglandin produced in the presence and absence of the test compound.
Protocol:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid are prepared in an appropriate buffer.
-
Assay Procedure:
-
The test compounds (this compound and salicylic acid) at various concentrations are pre-incubated with the COX enzyme (either COX-1 or COX-2) for a short period.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (without the inhibitor).
-
IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. scispace.com [scispace.com]
- 2. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08918H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Structural Analysis of Synthesized 3-Methylsalicylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analysis of synthesized 3-Methylsalicylic acid with its isomer, 4-Methylsalicylic acid. Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the unambiguous confirmation of the synthesized product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and 4-Methylsalicylic acid.
¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound | ~11.0 | s | - | 1H | -COOH |
| ~7.6 | d | ~7.8 | 1H | Ar-H | |
| ~7.3 | t | ~7.8 | 1H | Ar-H | |
| ~6.8 | d | ~7.8 | 1H | Ar-H | |
| ~2.3 | s | - | 3H | -CH₃ | |
| 4-Methylsalicylic acid | ~10.9 | s | - | 1H | -COOH |
| ~7.7 | d | ~8.0 | 1H | Ar-H | |
| ~6.8 | d | ~8.0 | 1H | Ar-H | |
| ~6.7 | s | - | 1H | Ar-H | |
| ~2.3 | s | - | 3H | -CH₃ |
¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~172 | C=O |
| ~161 | Ar-C-OH | |
| ~138 | Ar-C | |
| ~132 | Ar-C | |
| ~124 | Ar-C-CH₃ | |
| ~121 | Ar-C | |
| ~116 | Ar-C-COOH | |
| ~16 | -CH₃ | |
| 4-Methylsalicylic acid | ~173 | C=O |
| ~162 | Ar-C-OH | |
| ~146 | Ar-C-CH₃ | |
| ~131 | Ar-C | |
| ~123 | Ar-C | |
| ~118 | Ar-C | |
| ~110 | Ar-C-COOH | |
| ~21 | -CH₃ |
FT-IR Data Comparison
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | 3200-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3200 | O-H stretch (phenol) | |
| ~1680 | C=O stretch (carboxylic acid) | |
| ~1610, ~1460 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (phenol) | |
| 4-Methylsalicylic acid | 3200-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3250 | O-H stretch (phenol) | |
| ~1670 | C=O stretch (carboxylic acid) | |
| ~1615, ~1450 | C=C stretch (aromatic) | |
| ~1240 | C-O stretch (phenol) |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Interpretation |
| This compound | 152 | 134, 106, 78 | Loss of H₂O, Loss of CO₂, Loss of C₂H₂O |
| 4-Methylsalicylic acid | 152 | 134, 106, 78 | Loss of H₂O, Loss of CO₂, Loss of C₂H₂O |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: An FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrument: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation.
Caption: Synthesis and structural analysis workflow.
A Comparative Study on the Reactivity of Methylsalicylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the four isomers of methylsalicylic acid: 3-methylsalicylic acid, 4-methylsalicylic acid, 5-methylsalicylic acid, and 6-methylsalicylic acid. The position of the methyl group on the benzene ring significantly influences the molecule's electronic and steric properties, leading to differences in reactivity in key chemical transformations. This comparison is crucial for researchers in drug development and organic synthesis, where understanding the nuanced reactivity of these isomers can inform the design of novel therapeutics and synthetic pathways.
Physicochemical Properties
The acidity of the carboxylic acid group and the overall electronic environment of the aromatic ring are fundamental to understanding the reactivity of these isomers. The position of the electron-donating methyl group alters the pKa of the carboxylic acid and influences the electron density of the ring, thereby affecting its susceptibility to electrophilic attack.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | pKa (approx.) |
| This compound | 2-Hydroxy-3-methylbenzoic acid | 83-40-9 | 163-165[1] | ~2.9 |
| 4-Methylsalicylic Acid | 2-Hydroxy-4-methylbenzoic acid | 50-85-1 | 173-177 | ~3.0 |
| 5-Methylsalicylic Acid | 2-Hydroxy-5-methylbenzoic acid | 89-56-5 | 150-154[2] | ~3.0 |
| 6-Methylsalicylic Acid | 2-Hydroxy-6-methylbenzoic acid | 567-61-3 | 141.5–142 | 3.22[3] |
Comparative Reactivity
The reactivity of the methylsalicylic acid isomers is primarily governed by a combination of electronic and steric effects imparted by the methyl substituent.
Electronic Effects: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This effect is most pronounced when the methyl group is at the ortho or para position to the hydroxyl group, increasing the electron density at these positions.
Steric Effects: The steric hindrance from the methyl group, particularly at the 3- and 6-positions (ortho to the carboxyl and hydroxyl groups, respectively), can significantly impact the accessibility of the functional groups to reagents.
Esterification
Esterification of the carboxylic acid group is a fundamental reaction for producing derivatives with altered solubility and biological activity. The reaction is typically acid-catalyzed and involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon.
While specific quantitative yields for the esterification of each methylsalicylic acid isomer under identical conditions are not extensively documented in comparative studies, we can infer the relative reactivity. The steric hindrance around the carboxylic acid group is a key determinant.
-
6-Methylsalicylic Acid: The methyl group ortho to the carboxylic acid group creates significant steric hindrance, making it the least reactive towards esterification.
-
This compound: The methyl group is also ortho to the hydroxyl group but meta to the carboxylic acid, so its steric effect on esterification is less pronounced than in the 6-isomer.
-
4- and 5-Methylsalicylic Acids: These isomers have the methyl group further away from the carboxylic acid, resulting in minimal steric hindrance. Their reactivity is expected to be similar to salicylic acid.
Experimental Protocol: Fischer Esterification of Salicylic Acid with Methanol [4][5]
This protocol serves as a general procedure that can be adapted for the methylsalicylic acid isomers.
-
Reaction Setup: In a round-bottom flask, dissolve salicylic acid (or a methylsalicylic acid isomer) in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux: Heat the mixture to reflux for a specified period to allow the reaction to proceed towards completion.
-
Work-up: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
A study on the esterification of salicylic acid with methanol reported a yield of 84.2%[6], while another reported a yield of 94.33%[7]. Another experiment yielded 85% of methyl salicylate[5]. The conversion of salicylic acid to methyl salicylate can reach up to 93.3% under optimized conditions with specific catalysts[8].
Logical Flow of Esterification Reactivity
Nitration
Nitration is an electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The position of the incoming nitro group is directed by the existing substituents (hydroxyl, carboxyl, and methyl groups). The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The methyl group is a weakly activating, ortho-, para-director.
The overall reactivity and the regioselectivity of nitration will be a complex interplay of these directing effects.
-
This compound: The 5-position is activated by both the hydroxyl (para) and methyl (ortho) groups, making it the most likely site for nitration.
-
4-Methylsalicylic Acid: The 5-position is activated by the hydroxyl group (para) and the 3-position is activated by both the hydroxyl (ortho) and methyl (ortho) groups. Competition between these sites is expected.
-
5-Methylsalicylic Acid: The 3-position is activated by the hydroxyl group (ortho) and the methyl group (ortho). The 6-position is activated by the hydroxyl group (para).
-
6-Methylsalicylic Acid: The 3- and 5-positions are activated by the hydroxyl group (ortho and para, respectively). The steric bulk of the 6-methyl group may hinder substitution at the adjacent 5-position.
Experimental Protocol: Nitration of Salicylic Acid
A general procedure for the nitration of aromatic compounds can be adapted.
-
Acid Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature (e.g., 0-10 °C).
-
Substrate Addition: Slowly add the methylsalicylic acid isomer to the nitrating mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specific duration.
-
Quenching: Pour the reaction mixture onto ice to quench the reaction and precipitate the nitrated product.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization.
Workflow for Predicting Nitration Products
Oxidation
The oxidation of methylsalicylic acids can occur at the methyl group to form a carboxylic acid, or on the aromatic ring, leading to hydroxylated products or ring-opening. The susceptibility to oxidation is influenced by the electron density of the ring and the accessibility of the methyl group.
Direct comparative experimental data on the oxidation of all four isomers is scarce. However, it is known that the electrochemical oxidation of salicylaldehyde can produce salicylic acid[9]. The electrochemical oxidation of salicylic acid itself has been studied, with oxidation occurring on the aromatic ring[10][11]. The position of the methyl group will influence the oxidation potential and the site of oxidation. Generally, electron-donating groups like methyl make the ring more susceptible to oxidation.
Involvement in Signaling Pathways
Salicylic acid is a well-known signaling molecule in plants, involved in responses to pathogens and abiotic stress[2][12][13]. Methylsalicylate, the methyl ester of salicylic acid, can also act as a long-distance signal in plant defense[2].
Salicylic Acid Signaling Pathway in Plants
The salicylic acid (SA) signaling pathway is a crucial component of the plant immune system.
-
Biosynthesis: Upon pathogen recognition, SA biosynthesis is induced, primarily through the isochorismate pathway in chloroplasts[2][14].
-
Signal Perception: SA binds to receptor proteins, with NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1) and its homologs being key players[14].
-
Transcriptional Reprogramming: This binding event triggers a conformational change in NPR1, leading to the activation of transcription factors (e.g., TGA) and the expression of a large number of defense-related genes, including Pathogenesis-Related (PR) genes[14].
6-Methylsalicylic Acid has been shown to mimic the action of salicylic acid in inducing the expression of PR proteins and enhancing disease resistance in tobacco, suggesting it can activate the salicylic acid signaling pathway[15][16].
Simplified Salicylic Acid Signaling Pathway
References
- 1. Scalable, Electrochemical Oxidation of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methylsalicylic Acid | C8H8O3 | CID 11279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Write a complete lab report for esterification reaction to synthesis meth.. [askfilo.com]
- 7. ivypanda.com [ivypanda.com]
- 8. researchgate.net [researchgate.net]
- 9. abechem.com [abechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 3-Methylsalicylic acid (3-MSA), a key organic compound relevant in various stages of drug development and research. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The performance of various analytical techniques for the quantification of this compound and its related compounds is summarized below. Direct comparative data for 3-MSA is limited, thus data for the closely related salicylic acid and methyl salicylate are included to provide a broader context for method validation.
Table 1: Comparison of HPLC Methods for Salicylic Acid Derivatives
| Parameter | This compound (in food matrix) | Methyl Salicylate (in medicated cream) | Salicylic Acid (in tablets) |
| Linearity Range | 0.007 - 0.095 µg/mL | 25 - 175 µg/mL[1] | 5 - 30 µg/mL[2] |
| Correlation Coefficient (R²) | > 0.99[3][4] | 0.9999[1] | 0.999[2] |
| Limit of Detection (LOD) | 0.002 - 0.028 µg/mL | - | - |
| Limit of Quantitation (LOQ) | 0.007 - 0.095 µg/mL | - | - |
| Precision (RSD%) | Within-day: 4.7 - 6.1% Day-to-day: 6.6 - 9.4%[4] | < 2.0%[1] | < 2.0% |
| Recovery | - | 99.78 - 100.0%[1] | 97 - 99%[2] |
Table 2: Comparison of GC-MS and LC-MS/MS Methods for Salicylic Acid Derivatives
| Parameter | 3-Methoxysalicylamine (LC-MS/MS in plasma) | Methyl Salicylate (LC-MS/MS in plasma) |
| Linearity Range | 0.001 - 100 µg/L[5] | 1.75 - 50.0 ng/mL[6] |
| Correlation Coefficient (R²) | 0.995[5] | - |
| Limit of Detection (LOD) | 16.12 µg/L[5] | - |
| Limit of Quantitation (LOQ) | 48.87 µg/L[5] | < 1.75 ng/mL[6] |
| Precision (RSD%) | < 17%[5] | - |
| Recovery | 100%[5] | - |
Table 3: UV-Vis Spectrophotometry for Salicylic Acid
| Parameter | Salicylic Acid (as impurity) |
| Linearity Range | 10 - 90 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
| Precision (RSD%) | Intra-day & Inter-day: < 2% |
| Recovery | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for this compound and its close structural analogs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous determination of salicylic and methylsalicylic acids in food matrices[3][4].
-
Instrumentation: A standard HPLC system equipped with a UV-Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an acetonitrile and phosphate buffer (pH 2.8; 2 mM) mixture (70:30, v/v) has been shown to be effective[4].
-
Flow Rate: 0.9 mL/min[3].
-
Detection Wavelength: 336 nm[3].
-
Sample Preparation: For solid samples, homogenization followed by centrifugation and dilution is required. Liquid samples may only require dilution. Solid Phase Microextraction (SPME) can be employed for pre-concentration of the analyte[3][4].
-
Standard Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., methanol or mobile phase). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific validated method for this compound was not prominently found, the following protocol is a general approach based on methods for other organic acids.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a ramp up to 300°C.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation: Derivatization is typically required to increase the volatility of the acidic analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is extracted from its matrix using a suitable organic solvent, the solvent is evaporated, and the residue is reconstituted in the derivatizing agent and heated to complete the reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the determination of a closely related compound, 3-methoxysalicylamine, in biological samples[5].
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with 0.2% formic acid (Eluent A) and acetonitrile with 0.2% formic acid (Eluent B)[7].
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Mass Spectrometer Settings: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined.
-
Sample Preparation: For biological samples like plasma, protein precipitation is a common first step, followed by liquid-liquid extraction. Derivatization may be employed to improve ionization efficiency and chromatographic retention[5].
-
Standard Preparation: Calibration standards are prepared by spiking blank biological matrix with known concentrations of this compound.
UV-Vis Spectrophotometry
This method is a simpler, more accessible technique, though generally less specific and sensitive than chromatographic methods. The protocol is based on the reaction of salicylic acid with ferric ions to form a colored complex.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: A solution of ferric chloride (e.g., 1% in 1% HCl).
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., distilled water or ethanol).
-
To a known volume of each standard and the sample solution, add a fixed volume of the ferric chloride reagent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which for the salicylic acid-iron complex is typically around 530 nm. The λmax for the 3-MSA complex would need to be determined experimentally.
-
-
Quantification: A calibration curve of absorbance versus concentration is plotted using the standard solutions, and the concentration of the unknown sample is determined from this curve.
Mandatory Visualization
Signaling Pathway
This compound, as a derivative of salicylic acid, is expected to exhibit anti-inflammatory properties. Analogs of methyl salicylate have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. This pathway is a central regulator of the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
Caption: A typical experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. longdom.org [longdom.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Simultaneous determination of salicylic, 3-methyl salicylic, 4-methyl salicylic, acetylsalicylic and benzoic acids in fruit, vegetables and derived beverages by SPME-LC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 3-methoxysalicylamine levels in mouse plasma and tissue by liquid chromatography-tandem mass spectrometry: application to in vivo pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl salicylate 2-O-β-D-lactoside, a novel salicylic acid analogue, acts as an anti-inflammatory agent on microglia and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Anticancer Activity: A Comparative Analysis of 3-Methylsalicylic Acid and Its Tryptamine Derivative
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological efficacy of 3-Methylsalicylic acid and its tryptamine derivative, highlighting a significant enhancement in anticancer activity through chemical modification. While this compound is known for its fibrinolytic and antilipidemic properties, a synthesized derivative demonstrates potent and broad-spectrum anticancer capabilities. This guide presents the supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Enhanced Biological Efficacy: From Fibrinolysis to Potent Cytotoxicity
This compound, a derivative of salicylic acid, has been noted for its ability to activate the fibrinolytic system in human plasma. However, recent advancements in medicinal chemistry have shown that derivatization of this parent compound can unlock entirely new and potent biological activities. A standout example is the tryptamine derivative, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (compound E20) , which exhibits significant antiproliferative activity against a range of human cancer cell lines.
Comparative Biological Activities:
| Compound | Biological Activity | Quantitative Data (IC50) | Cell Lines |
| This compound | Fibrinolytic, Antilipidemic | Not reported for anticancer activity | - |
| Compound E20 | Anticancer (Antiproliferative) | 10.38 ± 1.06 µM | MGC-803 (Gastric Cancer) |
| 15.02 ± 0.94 µM | MCF-7 (Breast Cancer) | ||
| 15.36 ± 1.12 µM | HepG2 (Liver Cancer) | ||
| 18.25 ± 1.15 µM | A549 (Lung Cancer) | ||
| 20.31 ± 1.21 µM | HeLa (Cervical Cancer) |
Table 1: Comparison of the biological activities and IC50 values of this compound and its tryptamine derivative (Compound E20). Data for Compound E20 is sourced from a study on tryptamine salicylic acid derivatives as potential antitumor agents.
Experimental Protocols
The enhanced anticancer activity of compound E20 was determined through a series of robust in vitro experiments.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of compound E20 was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (MGC-803, MCF-7, HepG2, A549, and HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of compound E20 for 48 hours.
-
MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Mechanisms of Action
To better understand the processes underlying the biological activities of this compound and its potent derivative, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for the anticancer effects of compound E20.
The tryptamine derivative of this compound, compound E20, demonstrates a significant leap in biological efficacy, transforming a molecule with modest biological activities into a potent anticancer agent. The proposed mechanism involves the downregulation of hexokinase 2, a key enzyme in cancer cell metabolism, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This case highlights the profound potential of targeted chemical modifications in drug discovery and development, offering promising avenues for the creation of novel therapeutics.
A Comparative Guide to the Synthesis of 3-Methylsalicylic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
3-Methylsalicylic acid, also known as o-cresotic acid, is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a detailed comparison of alternative reagents and methodologies for the synthesis of this compound, supported by experimental data and protocols to aid researchers in making informed decisions.
The most established and widely used method for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of o-cresol.[3][4][5] However, variations in reagents and reaction conditions can significantly impact the outcome. This guide will explore the traditional Kolbe-Schmitt method and its variations, as well as alternative carboxylation agents.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their performance.
| Synthetic Method | Starting Material | Carboxylating Agent | Key Reagents/Solvents | Reaction Conditions | Yield | Key Advantages | Key Disadvantages |
| Gas-Solid Phase Kolbe-Schmitt | o-Cresol | Carbon Dioxide (CO₂) | Sodium Hydroxide (NaOH) | 398–448 K, 0.5–1.5 MPa CO₂, 5–7 h | High | Traditional, well-established method. | Large, complex reactor; uneven temperature distribution; material sticking and coking.[3] |
| Solvent-Assisted Kolbe-Schmitt | o-Cresol | Carbon Dioxide (CO₂) | Sodium Hydroxide (NaOH), inert solvent | Varies with solvent | Up to 88% | Easier stirring, simpler equipment, recovery of unreacted cresol.[3] | Large solvent volume required, necessitating a recovery step.[3] |
| Carboxylation with Sodium Ethyl Carbonate | o-Cresol | Sodium Ethyl Carbonate | None (solvent-free) | 180–185°C, 10 atm CO₂, 6–7 h | Not specified | Simple and convenient method suitable for industrial manufacturing.[6] | Requires elevated temperature and pressure. |
| Biocatalytic Carboxylation | o-Cresol | Bicarbonate | o-benzoic acid decarboxylases | Ambient temperature and pressure | Moderate to excellent | High regioselectivity, mild reaction conditions.[7] | May not be suitable for large-scale industrial production. |
| Microbial Carboxylation | o-Cresol | Not specified | Anaerobic bacterial consortium | 29°C, 59 days | Not specified | Transformation to 3-methylbenzoic acid via 4-hydroxy-3-methylbenzoic acid intermediate.[8][9] | Slow reaction time, produces a different end product. |
Detailed Experimental Protocols
Gas-Solid Phase Kolbe-Schmitt Reaction
This traditional method involves the direct carboxylation of solid sodium o-cresolate with carbon dioxide gas.
Methodology:
-
Sodium o-cresolate is prepared by reacting o-cresol with a stoichiometric amount of sodium hydroxide.
-
The resulting solid sodium o-cresolate is charged into a high-pressure reactor.
-
The reactor is pressurized with carbon dioxide to 0.5–1.5 MPa.
-
The reaction mixture is heated to 398–448 K and maintained for 5–7 hours.
-
After the reaction, the solid product, sodium 3-methylsalicylate, is cooled.
-
The sodium salt is then dissolved in water and acidified (e.g., with sulfuric acid) to precipitate this compound.[3]
-
The crude product is collected by filtration and purified, typically by recrystallization.
Solvent-Assisted Kolbe-Schmitt Reaction
The use of an inert solvent can improve heat transfer and mixing, leading to higher yields.
Methodology:
-
o-Cresol is dissolved in a suitable high-boiling inert solvent (e.g., paraffin oil).
-
Sodium hydroxide is added to the solution to form sodium o-cresolate in situ.
-
The mixture is heated, and carbon dioxide is introduced at the desired pressure.
-
The reaction is carried out with vigorous stirring for a specified time.
-
After cooling, the product is worked up by acidification to precipitate this compound.
-
The unreacted o-cresol can be recovered from the solvent by distillation.[3] This method has been reported to achieve yields of up to 88%.[3]
Carboxylation with Sodium Ethyl Carbonate
This method offers a potentially simpler, solvent-free alternative to the traditional Kolbe-Schmitt reaction.
Methodology:
-
o-Cresol and sodium ethyl carbonate are mixed in a molar ratio of (1.5–2):1 in an autoclave.
-
The autoclave is purged with carbon dioxide to remove air and then pressurized to 10 atm with CO₂.
-
The reaction mixture is heated to 180–185°C and maintained for 6–7 hours with stirring.
-
After cooling, the reaction mixture is treated with water.
-
Unreacted o-cresol is recovered.
-
The aqueous phase is acidified with hydrochloric acid to precipitate 2-hydroxy-3-methylbenzoic acid (this compound).[6]
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.
Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Alternative and Emerging Methods
While the Kolbe-Schmitt reaction and its modifications are the most common industrial methods, research into greener and more efficient alternatives is ongoing.
-
Enzymatic Carboxylation: The use of o-benzoic acid decarboxylases offers a highly regioselective method for the carboxylation of phenols under mild, ambient conditions.[7] This biocatalytic approach avoids the need for high temperatures and pressures, making it an attractive area for further research, particularly for the synthesis of fine chemicals and pharmaceuticals.
-
Microbial Transformation: Studies have shown that anaerobic bacterial consortia can carboxylate o-cresol.[8][9] However, the primary product identified was 3-methylbenzoic acid, formed via a 4-hydroxy-3-methylbenzoic acid intermediate, indicating a different reaction pathway than the direct synthesis of this compound.[9] This route is currently more of academic interest and not a direct synthetic alternative.
Conclusion
The synthesis of this compound is predominantly achieved through the Kolbe-Schmitt reaction, with the choice between gas-solid and solvent-assisted processes depending on the desired scale and available equipment. The solvent-assisted method appears to offer advantages in terms of ease of handling and potentially higher yields. The use of sodium ethyl carbonate presents a viable alternative carboxylating agent that simplifies the process by eliminating the need for a separate solvent. For applications requiring high selectivity and mild conditions, enzymatic carboxylation holds significant promise, though its industrial scalability remains a key consideration. This guide provides the necessary data and protocols to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-Methylsalicylic acid and its precursors
A detailed comparative analysis of the spectroscopic characteristics of 3-Methylsalicylic acid, Salicylic acid, and Toluene, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.
In the realm of pharmaceutical development and organic synthesis, the accurate identification and characterization of molecules are paramount. This guide provides a comprehensive spectroscopic comparison of this compound and its chemical precursors, salicylic acid and toluene. By examining their distinct signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the synthesis and analysis of these compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, salicylic acid, and toluene, offering a clear and concise comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | Salicylic Acid | Toluene |
| O-H Stretch (Carboxylic Acid) | Broad, ~3200-2500 | Broad, 3233[1] | - |
| O-H Stretch (Phenol) | ~3200 | 3233[1] | - |
| C-H Stretch (Aromatic) | ~3100-3000 | 2999-2831[1] | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | - | ~2950-2850 |
| C=O Stretch (Carboxylic Acid) | ~1680-1650 | 1652-1670[1] | - |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1612, 1445[1] | ~1605, ~1495, ~1450[2] |
| C-O Stretch | ~1300-1200 | ~1300-1200 | - |
| O-H Bend | ~1440-1395 | ~1440-1395 | - |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)
| Proton Environment | This compound (in DMSO-d6)[3] | Salicylic Acid (in H₂O)[4] | Toluene (in CDCl₃)[5][6] |
| -COOH | ~12.5 (s, 1H) | Not specified | - |
| -OH | ~10.0 (s, 1H) | Not specified | - |
| Aromatic H | 7.6-6.8 (m, 3H) | 7.8-6.9 (m, 4H) | 7.17 (s, 5H)[6] |
| -CH₃ | 2.2 (s, 3H) | - | 2.34 (s, 3H)[6] |
Table 3: Mass Spectrometry (MS) Data (m/z)
| Ion | This compound | Salicylic Acid[7][8] | Toluene[9][10] |
| Molecular Ion [M]⁺ | 152 | 138 | 92 |
| Major Fragments | 134, 106, 77 | 120, 92, 65 | 91, 65, 39 |
Experimental Protocols
The data presented in this guide were compiled from various sources employing standard spectroscopic techniques. Below are generalized methodologies for the key experiments.
Infrared (IR) Spectroscopy: Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples, such as this compound and salicylic acid, are prepared as potassium bromide (KBr) pellets or as a mull in Nujol. Liquid samples like toluene can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr). The spectrometer records the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectra are obtained using a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid interference from the solvent's protons. A reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm. The instrument records the resonance frequencies of the hydrogen nuclei, providing information about their chemical environment.
Mass Spectrometry (MS): Mass spectra are generated using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is then measured, producing a unique fragmentation pattern that serves as a molecular fingerprint.
Visualizing the Connections
The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 3. This compound(83-40-9) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168) [hmdb.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. massbank.eu [massbank.eu]
- 9. Toluene [webbook.nist.gov]
- 10. massbank.eu [massbank.eu]
A Comparative Analysis of Commercially Available 3-Methylsalicylic Acid for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of commercially available 3-Methylsalicylic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. We present a summary of stated purity from various suppliers, alongside detailed experimental protocols for verifying purity and identifying potential impurities.
Comparison of Stated Purity
The purity of this compound from different commercial suppliers can vary. The following table summarizes the publicly available purity information from several vendors. It is important to note that this data is based on the suppliers' own quality control testing and the analytical method used may differ between them. Independent verification is always recommended.
| Supplier | Stated Purity | Analytical Method Noted |
| Chem-Impex | ≥ 99% | Assay |
| Yash Rasayan and Chemicals | 99% | Not Specified |
| Carl ROTH | ≥98.5% | Not Specified |
| TCI Chemicals | >98.0% | Gas Chromatography (GC)[1] |
| TargetMol | 97.36% | Not Specified |
| Sigma-Aldrich | 96.0% | Not Specified[2] |
Potential Impurities in this compound
The most common industrial synthesis of this compound is the Kolbe-Schmitt reaction of o-cresol.[3] This process can lead to several potential impurities, including:
-
o-Cresol: Unreacted starting material.
-
4-Methylsalicylic acid: An isomeric byproduct.
-
6-Methylsalicylic acid: Another isomeric byproduct.
The presence and concentration of these impurities can affect the reactivity, yield, and safety profile of subsequent synthetic steps. Therefore, robust analytical methods are required to separate and quantify the main component from these potential contaminants.
Experimental Protocols for Purity Analysis
This section provides detailed methodologies for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on established methods for salicylic acid and its derivatives and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is well-suited for the analysis of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the ionization state of the acidic analytes. A typical gradient could be 30-70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Impurity Identification:
Identification of impurities can be achieved by comparing the retention times of the peaks in the sample chromatogram with those of certified reference standards of the potential impurities (o-cresol, 4-methylsalicylic acid, and 6-methylsalicylic acid).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
Sample Preparation (with derivatization):
For better volatility and chromatographic peak shape, derivatization of the acidic and phenolic groups is recommended.
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Add 500 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
Impurity Identification:
Impurities are identified by their retention times and by comparing their mass spectra with reference spectra in a library (e.g., NIST) or with the spectra of derivatized certified reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
-
Internal Standard: A certified quantitative NMR standard with a known concentration and purity (e.g., maleic acid or dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
Data Acquisition and Analysis:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals corresponding to the this compound and the potential impurities, as well as the signal from the internal standard.
-
The purity of the this compound and the concentration of impurities can be calculated by comparing the integral of their specific signals to the integral of the known amount of the internal standard.
Expected ¹H NMR Chemical Shifts (in DMSO-d6, approximate):
-
This compound: Aromatic protons between 6.8-7.8 ppm, methyl protons around 2.2 ppm, and acidic and hydroxyl protons typically broad and downfield.
-
o-Cresol: Aromatic protons between 6.6-7.1 ppm, methyl protons around 2.1 ppm.
-
4-Methylsalicylic acid: Aromatic protons will show a different splitting pattern compared to the 3-methyl isomer. The methyl protons will be around 2.3 ppm.[4]
-
6-Methylsalicylic acid: The proximity of the methyl group to the carboxylic acid and hydroxyl group will cause distinct shifts in the aromatic and methyl proton signals.
Visualizing the Analytical Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical analytical workflow for purity analysis and a hypothetical signaling pathway where this compound derivatives might be investigated.
Caption: A generalized workflow for the purity analysis of a chemical substance.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a this compound derivative.
Conclusion
The purity of this compound can differ between commercial sources. For applications in research and drug development, it is crucial to perform independent purity analysis. The experimental protocols provided in this guide for HPLC, GC-MS, and NMR spectroscopy offer a comprehensive approach to verifying the purity and identifying potential process-related impurities. By employing these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylsalicylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Methylsalicylic Acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks.
Immediate Safety and Handling Precautions:
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | To avoid skin irritation from direct contact.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is necessary. | To prevent inhalation of dust particles which can irritate the respiratory tract.[1][2][3] |
Step-by-Step Disposal Procedure:
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is paramount.[1][4]
-
Waste Identification and Classification:
-
Any unused or contaminated this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated gloves), must be treated as hazardous waste.
-
Under US EPA guidelines (40 CFR Part 261.3), the waste generator is responsible for determining if the chemical waste is classified as hazardous.[1][4]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][3][7]
-
Store acids and bases separately.[6]
-
The storage area should have secondary containment to manage any potential leaks.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Never dispose of this compound down the drain or in regular trash.[5] For bulk amounts (generally defined as >200 mL), drain disposal is typically prohibited.[8]
-
Spill Management Protocol:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Avoid generating dust.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. danthelabsafetyman.com [danthelabsafetyman.com]
Essential Safety and Operational Guidance for 3-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 3-Methylsalicylic Acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves and lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory | NIOSH/MSHA approved respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 must be followed.[1] Use in a well-ventilated area is crucial to minimize dust generation and accumulation.[1] |
Health Hazard Information
This compound is classified as hazardous. Below is a summary of its key health effects.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4] |
Quantitative Safety Data
The following table provides key quantitative data for this compound.
| Data Point | Value | Species |
| Oral LD50 | 445 mg/kg | Rat[1] |
| Oral LD50 | 1 g/kg | Mouse[1] |
| Melting Point | 164 - 167 °C | N/A[3] |
Operational and Disposal Plans
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the handling and storage of this compound to ensure safety and maintain chemical integrity.
Spill Response Protocol
In the event of a spill, a structured and immediate response is crucial to mitigate risks. The following workflow details the necessary steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
